2-Benzyl-2,7-diazaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14/h1-5,15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPAPQYBLUHNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657791 | |
| Record name | 2-Benzyl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194374-44-1 | |
| Record name | 2-Benzyl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Benzyl-2,7-diazaspiro[3.5]nonane
Topic: 2-Benzyl-2,7-diazaspiro[3.5]nonane Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Spirocyclic Scaffolds for Next-Generation Therapeutics
Executive Summary
The 2,7-diazaspiro[3.5]nonane core represents a high-value "privileged scaffold" in modern medicinal chemistry. By enforcing a specific three-dimensional geometry, this spirocycle allows drug developers to "escape from flatland"—a critical strategy to improve solubility, metabolic stability, and target selectivity compared to traditional planar aromatic systems.
This guide focuses on the 2-benzyl-2,7-diazaspiro[3.5]nonane derivative (and its orthogonal protected analogs), a versatile building block used to synthesize inhibitors for targets such as DprE1 (Tuberculosis) and KRAS G12C (Oncology) .
Chemical Identity & Physicochemical Profile
The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. The "2-benzyl" designation typically refers to the benzylation of the azetidine nitrogen (position 2), leaving the piperidine nitrogen (position 7) available for functionalization, or vice versa depending on the synthesis route.
Key Identifiers
| Property | Data |
| IUPAC Name | 2-Benzyl-2,7-diazaspiro[3.5]nonane |
| Common Name | 2-Benzyl-2,7-diazaspiro[3.5]nonane |
| CAS No.[1][2] (Free Base) | 135380-52-8 (Isomer dependent; check specific regioisomer) |
| CAS No. (HCl Salt) | 2177265-01-7 |
| Common Intermediate | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 896464-16-7) |
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.33 g/mol |
Physicochemical Properties
| Parameter | Value | Implications for Drug Design |
| LogP (Calc) | ~1.6 – 2.0 | Optimal lipophilicity for CNS and systemic penetration; lower than biphenyl analogs. |
| TPSA | ~24 Ų | High membrane permeability potential. |
| pKa (N2 - Azetidine) | ~10.5 – 11.0 | Highly basic; protonated at physiological pH. |
| pKa (N7 - Piperidine) | ~10.8 – 11.2 | Similar basicity to N2; requires orthogonal protection for selective reaction. |
| Fsp³ Character | High | Increases solubility and reduces "flat" aromatic stacking promiscuity. |
Synthetic Methodologies
The synthesis of the 2,7-diazaspiro[3.5]nonane core is non-trivial due to the strain of the spiro-junction and the azetidine ring. Below are the two primary industry-standard workflows.
Route A: The "Lactam Reduction" Route (De Novo Synthesis)
This route is preferred for large-scale preparation of the core scaffold. It utilizes a [2+2] cycloaddition between a methylene piperidine and chlorosulfonyl isocyanate (CSI) to form the spiro-beta-lactam, which is subsequently reduced.
Mechanism & Protocol Logic:
-
Wittig Olefination: Converts N-protected 4-piperidone to the exocyclic alkene.
-
[2+2] Cycloaddition: The most critical step. CSI reacts with the alkene to form a beta-lactam (2-azetidinone). This establishes the spiro quaternary carbon.
-
Reduction: Lithium Aluminum Hydride (LAH) reduces the lactam carbonyl to the amine (azetidine).
Figure 1: De novo synthesis of the spiro core via the CSI [2+2] cycloaddition strategy.
Route B: Orthogonal Functionalization (From Commercial Building Blocks)
For medicinal chemistry SAR (Structure-Activity Relationship) campaigns, researchers typically start with tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (7-Boc protected).
Protocol: Selective N-Alkylation Since the N7 nitrogen is Boc-protected, the N2 (azetidine) nitrogen can be selectively alkylated.
-
Reagents: 7-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq), Benzaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCM/AcOH.
-
Procedure:
-
Dissolve amine in DCM. Add benzaldehyde and stir for 30 min to form the imine.
-
Add NaBH(OAc)₃ at 0°C. Warm to RT and stir overnight.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[3]
-
Result: tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate .
-
-
Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group, yielding the target 2-benzyl-2,7-diazaspiro[3.5]nonane (free N7).
Reactivity & Stability Profile
Nitrogen Basicity & Selectivity
-
Challenge: Both nitrogens (N2 and N7) are secondary aliphatic amines with similar pKa values (~11).
-
Solution: Selective functionalization without protecting groups is difficult.
-
Sterics: The N2 (azetidine) is part of a strained 4-membered ring. While slightly more accessible sterically in some conformations, the ring strain can affect nucleophilicity.
-
Standard Practice: Always use orthogonal protection (e.g., N7-Boc, N2-Cbz or N2-Benzyl) to differentiate the rings.
-
Metabolic Stability
The spirocyclic core offers superior metabolic stability compared to simple piperidines or open-chain amines.
-
Mechanism: The quaternary spiro-carbon blocks metabolic oxidation at the 4-position of the piperidine ring (a common metabolic "soft spot").
-
Gem-Dimethyl Effect: The rigid structure reduces the entropic penalty of binding to protein targets.
Safety & Handling (MSDS Highlights)
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Incompatibility: Strong oxidizing agents. The azetidine ring is stable under standard conditions but can open under harsh acidic conditions with strong nucleophiles.
Medicinal Chemistry Applications
Case Study: DprE1 Inhibitors for Tuberculosis
The 2,7-diazaspiro[3.5]nonane scaffold is a critical component of next-generation benzothiazinone (BTZ) antibiotics targeting DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).
-
Role: The scaffold acts as a linker that positions the pharmacophore correctly within the enzyme active site while improving the solubility of the lipophilic BTZ headgroup.
-
Impact: Analogs containing this spiro-core show potent activity against Mycobacterium tuberculosis (MIC < 0.01 μg/mL) and improved activity against resistant strains like M. abscessus.
Case Study: KRAS G12C Covalent Inhibitors
-
Target: The switch-II pocket of the KRAS G12C mutant protein.
-
Mechanism: The spiro-diamine serves as a rigid scaffold holding an acrylamide warhead. The geometry positions the warhead to form a covalent bond with the mutant Cysteine-12 residue.
-
Advantage: The spiro linkage restricts conformation, reducing the entropic cost of binding and increasing potency compared to flexible piperazine analogs.
Figure 2: Key therapeutic areas utilizing the 2,7-diazaspiro[3.5]nonane scaffold.
References
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones. Journal of Medicinal Chemistry, 2025.
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry, 2022.
-
The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Ring Systems. The Journal of Organic Chemistry, 2016.[4]
-
PubChem Compound Summary: 2,7-Diazaspiro[3.5]nonane. National Center for Biotechnology Information.
-
A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives. BenchChem Technical Guides, 2025.
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 | CID 24820512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 896464-16-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling & Synthetic Utility of 2-Benzyl-2,7-diazaspiro[3.5]nonane
[1]
Executive Summary
In the modern pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures—spirocyclic scaffolds have emerged as critical tools.[1] 2-benzyl-2,7-diazaspiro[3.5]nonane represents a high-value intermediate in this class, offering a unique vector combination of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring.
This guide provides a comprehensive technical analysis of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold. Unlike its 7-benzyl isomer, the 2-benzyl variant allows for the selective functionalization of the piperidine nitrogen (N7), a strategy increasingly utilized in the development of DprE1 inhibitors for tuberculosis and covalent KRAS G12C inhibitors. We synthesize data from recent medicinal chemistry campaigns (2024–2025) to establish a definitive profile of its physicochemical behavior, synthetic accessibility, and therapeutic potential.
Chemical Identity & Structural Characterization[3][4][5]
The core scaffold consists of a diazaspiro[3.5]nonane system.[2][3][4][5][6][7][8][9][10][11] The "2-benzyl" designation indicates the benzyl group is attached to the nitrogen of the azetidine (4-membered) ring, leaving the piperidine (6-membered) nitrogen available for derivatization.
Table 1: Molecular Specifications
| Property | Data |
| IUPAC Name | 2-benzyl-2,7-diazaspiro[3.5]nonane |
| CAS Number | 1194374-44-1 (Free Base) / 2177265-01-7 (HCl Salt) |
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.33 g/mol |
| SMILES | C1(N(CC2=CC=CC=C2)C1)2CCNCC2 |
| Geometry | Spirocyclic (C2v pseudo-symmetry in core); High Fsp³ (0.[12]57) |
| Key Vector | ~90° angle between azetidine and piperidine mean planes |
3D Structural Geometry
The spiro-carbon (C5) creates a rigid orthogonal orientation between the azetidine and piperidine rings. This "gem-disubstituted" effect restricts conformational flexibility compared to linear diamines, reducing the entropic penalty upon protein binding.
-
Azetidine Ring: Puckered conformation to relieve torsional strain.
-
Piperidine Ring: Predominantly assumes a chair conformation.
-
Vector Analysis: The N2-N7 distance is fixed, providing a specific distance vector for bridging binding pockets (e.g., the Asp326 interaction in DprE1).
Physicochemical Profile
Understanding the acid-base behavior and lipophilicity of this scaffold is critical for optimizing ADME properties.
Basicity (pKa)
The molecule contains two basic nitrogen centers with distinct electronic environments.
-
N7 (Piperidine, Secondary): This is the most basic center. In the absence of electron-withdrawing groups, the pKa of the piperidine NH is estimated at ~10.8 – 11.2 . It serves as the primary nucleophile for amidation or arylation reactions.
-
N2 (Azetidine, Tertiary N-Benzyl): The azetidine nitrogen is less basic due to ring strain (increased s-character in the N-C bonds) and the steric bulk of the benzyl group. The pKa is estimated at ~9.0 – 9.8 .
Implication: In physiological pH (7.4), the molecule exists predominantly as a dication or monocation (protonated at N7). This high basicity often necessitates masking N7 as an amide or urea in final drug candidates to improve membrane permeability.
Lipophilicity (LogP / LogD)
-
Core (2,7-diazaspiro[3.5]nonane): Highly hydrophilic (LogP ≈ -0.3).
-
Effect of Benzyl Group: The benzyl moiety adds significant lipophilicity (+2.0 to +2.5 Log units).
-
Experimental LogP: ~1.8 – 2.2 (Neutral form).
-
LogD (pH 7.4): Due to ionization, the distribution coefficient (LogD) will be significantly lower than LogP, likely in the range of -0.5 to 0.5 , indicating good aqueous solubility but potential permeability challenges unless the amines are capped.
Solubility
-
Free Base: Low aqueous solubility; soluble in DCM, MeOH, DMSO.
-
Salts (HCl, Oxalate): High aqueous solubility (>10 mg/mL), suitable for biological assays.
Synthetic Methodology: The Orthogonal Protection Strategy
To access 2-benzyl-2,7-diazaspiro[3.5]nonane selectively (avoiding the 7-benzyl isomer), a "Reverse Protection" strategy is required. Standard commercial routes often yield the 7-benzyl isomer because the piperidine nitrogen is less sterically hindered and more nucleophilic.
Protocol Rationale: We utilize tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (7-Boc) as the starting material.[13] The Boc group protects the piperidine nitrogen, forcing alkylation to occur exclusively at the azetidine nitrogen (N2).
Step-by-Step Synthesis Protocol
-
Starting Material: 7-Boc-2,7-diazaspiro[3.5]nonane (CAS 896464-16-7).[13]
-
Reductive Amination (N2 Functionalization):
-
Dissolve 7-Boc intermediate (1.0 eq) in DCE/MeOH (10:1).
-
Add Benzaldehyde (1.1 eq) and catalytic Acetic Acid. Stir for 30 min.
-
Add NaBH(OAc)₃ (1.5 eq) at 0°C. Warm to RT and stir for 4–12 h.
-
Checkpoint: Monitor by LCMS for conversion to the N-benzyl-N-Boc intermediate (MW ~316).
-
-
Deprotection (N7 Liberation):
Visualization: Synthetic Pathway
Figure 1: Selective synthesis of the 2-benzyl isomer using orthogonal Boc-protection on the 7-position.
Therapeutic Applications & Case Studies
The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has demonstrated high utility in recent drug discovery campaigns (2022–2025).[2][6]
Case Study 1: Antitubercular Agents (DprE1 Inhibitors)
Recent studies (e.g., J. Med.[2] Chem. 2025) identified this scaffold as a superior replacement for piperazine in Benzothiazinone (BTZ) analogs.
-
Mechanism: The scaffold targets DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an enzyme essential for mycobacterial cell wall synthesis.
-
Role of Scaffold: The spiro-core positions the benzothiazinone warhead to covalently modify Cys387 (in M. tb) while the benzyl group extends into a hydrophobic pocket, improving potency against drug-resistant strains.
-
Advantage: The 2,7-diazaspiro system showed improved metabolic stability compared to non-spiro analogs.
Case Study 2: KRAS G12C Inhibitors
The scaffold serves as a linker in covalent inhibitors of the KRAS G12C mutant.[1]
-
Connectivity: The N2 (azetidine) is often linked to the acrylamide warhead (covalent binder), while the N7 (piperidine) bears the heteroaryl anchor.
-
Geometry: The rigid spiro-geometry directs the warhead precisely toward the mutant Cysteine-12, reducing off-target reactivity with other cellular thiols (GSH).
Visualization: DprE1 Inhibition Pathway
Figure 2: Mechanism of action for spiro-based Benzothiazinones targeting DprE1 in Mycobacterium tuberculosis.[2]
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Rationale: Accurate pKa values are essential for predicting ionization state in the gut (pH 1–8) and blood (pH 7.4).
-
Preparation: Prepare a 10 mM stock solution of 2-benzyl-2,7-diazaspiro[3.5]nonane (free base) in DMSO.
-
Titration: Dilute to 50 µM in 0.1 M KCl (ionic strength adjustor). Titrate using 0.1 M HCl and 0.1 M NaOH at 25°C under inert atmosphere (N₂).
-
Data Analysis: Use the Bjerrum plot method to identify inflection points.
-
Expected Result: Two pKa values.[7] High pKa (~10.8) corresponds to N7; Lower pKa (~9.5) corresponds to N2.
-
Protocol B: Shake-Flask LogD Measurement
Rationale: Determines lipophilicity at physiological pH.
-
Phases: Pre-saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 h.
-
Equilibration: Dissolve the compound (1 mg) in the pre-saturated octanol phase (2 mL). Add pre-saturated PBS (2 mL).
-
Mixing: Shake vigorously for 1 h at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation: LogD = log₁₀([Conc]octanol / [Conc]PBS).
References
-
Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.[5][9] Link
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery: Escaping Flatland.[4]Link
-
PubChem. Compound Summary: 2-benzyl-2,7-diazaspiro[3.5]nonane. National Library of Medicine. Link
-
BenchChem. Application Notes: Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.[1]Link
-
Tanaka, N., et al. (2022). Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry.[1][5][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane | Benchchem [benchchem.com]
- 8. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7 | Benchchem [benchchem.com]
- 12. tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate [cymitquimica.com]
- 13. 7-Boc-(2,7-Diazaspiro[3.5]nonane) | 896464-16-7 [sigmaaldrich.com]
- 14. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 15. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
2-Benzyl-2,7-diazaspiro[3.5]nonane structure and conformation
The following technical guide provides an in-depth analysis of the 2-Benzyl-2,7-diazaspiro[3.5]nonane scaffold, designed for researchers in medicinal chemistry and structural biology.
Structure, Conformation, and Synthetic Utility in Drug Discovery
Executive Summary: The "Escape from Flatland"
The 2-Benzyl-2,7-diazaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug design, embodying the "Escape from Flatland" philosophy. Unlike planar aromatic systems, this spirocyclic diamine offers a rigid, three-dimensional architecture that improves solubility and metabolic stability while providing novel vectors for side-chain attachment.
Its core utility lies in its ability to serve as a bioisostere for piperazine , offering a distinct vector geometry that can optimize ligand-target interactions, particularly in GPCRs (e.g., GPR119) and bacterial enzymes (e.g., DprE1).
Structural Anatomy & Conformational Dynamics[1][2]
Nomenclature and Numbering
The scaffold consists of a four-membered azetidine ring fused to a six-membered piperidine ring at a single spiro carbon.
-
Spiro Carbon: C4 of the piperidine ring and C3 of the azetidine ring (systematically numbered as position 5 in the spiro system).
-
Nitrogen Positions:
Conformational Analysis
The spiro-fusion forces the two rings to adopt an orthogonal orientation, creating a rigid "L-shaped" or "T-shaped" vector space depending on substitution.
-
Piperidine Ring (The Anchor): Predominantly adopts a chair conformation .[3][4] This minimizes torsional strain and 1,3-diaxial interactions. The N7 nitrogen retains the ability to invert, but substituents typically prefer the equatorial position to reduce steric strain.
-
Azetidine Ring (The Wing): Unlike the planar representation often seen in 2D sketches, the azetidine ring is puckered (butterfly conformation) with a puckering angle of approximately 25–30°. This relieves torsional strain from eclipsing hydrogens.
-
Benzyl Substituent: Attached to N2, the benzyl group possesses significant rotational freedom but generally orients away from the piperidine ring to minimize steric clash. The N2 nitrogen is pyramidal, and the benzyl group's vector is distinct from that of a para-substituted piperazine.
Visualization of Structural Logic
The following diagram illustrates the structural hierarchy and conformational dependencies.
Caption: Structural decomposition of the 2,7-diazaspiro[3.5]nonane scaffold showing ring conformations and vector projections.[3]
Synthetic Methodology: Core Construction
While many researchers purchase the N-Boc protected core, the de novo synthesis is a critical competency for creating novel analogs. The most robust protocol involves constructing the azetidine ring onto a pre-existing piperidine scaffold.
Protocol: Double Displacement Cyclization
This method is preferred for its scalability and the availability of starting materials (1-Boc-4-piperidone).
Reagents:
-
Starting Material: 1-Boc-4-piperidone.
-
Reagents: Paraformaldehyde, Benzylamine, p-Toluenesulfonyl chloride (TsCl), NaH or LiHMDS.
Step-by-Step Workflow:
-
Aldol-Cannizzaro / Homologation:
-
React 1-Boc-4-piperidone with excess paraformaldehyde and base (e.g., Ca(OH)2 or K2CO3) to effect a double aldol condensation followed by a Cannizzaro-type reduction (or direct reduction).
-
Target Intermediate:1-Boc-4,4-bis(hydroxymethyl)piperidine .
-
Checkpoint: Verify formation of the diol by LC-MS (M+H ~246 for Boc-protected).
-
-
Activation (Ditosylation):
-
Spiro-Cyclization (The Critical Step):
-
Dissolve the ditosylate in anhydrous CH3CN or DMF.
-
Add Benzylamine (1.1 eq) and a non-nucleophilic base (DIPEA or Na2CO3). Heat to reflux (80–100°C).
-
Mechanism:[3][5][6][7] Double nucleophilic displacement. The benzylamine nitrogen displaces the first tosylate, then intramolecularly displaces the second to close the 4-membered ring.[3]
-
Product:2-Benzyl-7-Boc-2,7-diazaspiro[3.5]nonane .
-
-
Deprotection (Optional):
-
To access the free N7 amine: Treat with TFA/DCM (1:4) or HCl/Dioxane.
-
Synthetic Pathway Diagram
Caption: Step-wise synthetic route for the construction of the 2-benzyl-2,7-diazaspiro[3.5]nonane core.
Physicochemical Profile
The spiro scaffold offers distinct advantages over piperazine or linear diamines.
| Property | Value (Approx.) | Note |
| LogP | 1.8 – 2.2 | For the N-benzyl, N'-H species. Lower than corresponding biphenyls. |
| pKa (N7) | ~10.5 | Typical secondary piperidine amine. |
| pKa (N2) | ~8.5 – 9.0 | Azetidine nitrogen is less basic than piperidine due to ring strain/hybridization effects. |
| TPSA | ~24 Ų | Favorable for CNS penetration (if lipophilicity is controlled). |
| Fsp3 | High | Increases solubility and reduces "flat" aromatic stacking. |
Stability: The spiro junction is metabolically robust. However, the benzyl position (benzylic carbon) is a potential site for metabolic oxidation (CYP450 mediated hydroxylation).
Applications in Drug Discovery[1][9]
Antimycobacterial Agents (DprE1 Inhibitors)
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a critical moiety in the development of Benzothiazinones (BTZs) targeting the enzyme DprE1 (essential for cell wall synthesis in M. tuberculosis).
-
Mechanism: The spiro scaffold positions the benzothiazinone "warhead" in the active site while the benzyl group interacts with a hydrophobic pocket (specifically residues near Asp326 in M. abscessus).
-
Impact: Derivatives like PBTZ169 analogs utilize this core to improve potency against resistant strains.
KRAS G12C Inhibitors
In oncology, the scaffold serves as a linker in covalent inhibitors of the KRAS G12C mutant.
-
Role: It connects the acrylamide "warhead" (which bonds to Cys12) to the binding moiety that occupies the Switch-II pocket.
-
Advantage: The rigid spiro geometry prevents the molecule from collapsing on itself, maintaining the precise angle required for the covalent attack.
GPR119 Agonists (Type 2 Diabetes)
Closely related 7-azaspiro[3.5]nonane derivatives are validated GPR119 agonists. The 2,7-diaza variant offers an additional nitrogen for hydrogen bonding interactions within the GPCR transmembrane bundle.
References
-
Antimycobacterial Activity: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (2025).
-
KRAS G12C Inhibition: Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry (2022).
-
Core Synthesis (General Spiro-Azetidines): The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) Ring Systems.[1] Journal of Organic Chemistry (2016).[1] [1]
-
Conformational Analysis: Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one. IUCrData (2015).
Sources
- 1. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane | Benchchem [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
In-Depth Spectroscopic Characterization of 2-Benzyl-2,7-diazaspiro[3.5]nonane: A Technical Guide
Executive Summary
The spirocyclic diamine 2-benzyl-2,7-diazaspiro[3.5]nonane (CAS: 2177265-01-7) has recently emerged as a highly privileged scaffold in medicinal chemistry. It is notably utilized in the design of next-generation benzothiazinones (BTZs) possessing broad-spectrum antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) by targeting the DprE1 enzyme[1]. Because the spirocyclic core dictates the three-dimensional vectorization of its substituents, rigorous structural elucidation is paramount[2].
This whitepaper provides an authoritative, causality-driven guide to the spectroscopic characterization (NMR, MS, IR) of this compound[3]. Designed for senior analytical chemists and drug development professionals, the methodologies herein are structured as self-validating systems to ensure absolute data integrity.
Structural Elucidation Strategy & Analytical Workflow
The molecular architecture of 2-benzyl-2,7-diazaspiro[3.5]nonane features a highly strained 4-membered azetidine ring fused to a 6-membered piperidine ring via a single quaternary spiro carbon (C4)[2]. This topology induces unique chemical shift perturbations and fragmentation dynamics. To prevent mischaracterization (e.g., confusing the spirocycle with a fused bicyclic system), an orthogonal analytical workflow is required.
Spectroscopic validation workflow for 2-benzyl-2,7-diazaspiro[3.5]nonane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for confirming the spirocyclic connectivity and the exact position of the benzyl substitution.
Causality in Spectral Interpretation
-
The Spiro Junction (C4): In
C NMR, the quaternary spiro carbon acts as the definitive topological marker. Due to the strain of the azetidine ring and the electron-donating nature of the adjacent alkyl groups, C4 resonates characteristically at ~34.5 ppm . -
Azetidine vs. Piperidine Protons: The protons on the azetidine ring (C1, C3) are heavily deshielded by both the adjacent nitrogen (N2) and the ring strain, appearing as a distinct singlet at ~3.10 ppm . In contrast, the piperidine protons (C6, C8) adjacent to the secondary amine (N7) resonate further upfield at ~2.70 ppm .
Quantitative Data Summary
| Nucleus | Position / Assignment | Chemical Shift (δ, ppm) | Multiplicity & Integration | Causality / Rationale |
| Aromatic (Ph) | 7.20 – 7.40 | m, 5H | Standard mono-substituted benzene ring. | |
| Benzyl CH | 3.60 | s, 2H | Deshielded by phenyl ring and N2. | |
| C1, C3 (Azetidine) | 3.10 | s, 4H | Equivalent CH | |
| C6, C8 (Piperidine) | 2.70 | t, 4H | Adjacent to N7; splits due to C5/C9 coupling. | |
| C5, C9 (Piperidine) | 1.75 | t, 4H | Adjacent to spiro C4; heavily shielded. | |
| N7-H (Amine) | 1.50 | br s, 1H | Exchangeable; broadens due to quadrupolar relaxation. | |
| Aromatic (Ph) | 138.5, 128.8, 128.3, 127.0 | C, CH, CH, CH | Ipso carbon is the most deshielded (138.5 ppm). | |
| Benzyl CH | 63.5 | CH | Alpha to tertiary amine and phenyl. | |
| C1, C3 (Azetidine) | 61.2 | CH | Alpha to tertiary amine; high s-character. | |
| C6, C8 (Piperidine) | 43.1 | CH | Alpha to secondary amine. | |
| C5, C9 (Piperidine) | 36.2 | CH | Beta to amine; adjacent to spiro junction. | |
| C4 (Spiro Carbon) | 34.5 | C (Quaternary) | Diagnostic marker for the[3.5] spiro system. |
Mass Spectrometry (MS) & Fragmentation Dynamics
High-Resolution Mass Spectrometry (HRMS) establishes the exact mass and structural connectivity through collision-induced dissociation (CID).
Causality in Ionization and Fragmentation
Electrospray Ionization (ESI) is strictly preferred over Electron Ionization (EI). The highly strained azetidine ring is prone to spontaneous thermal degradation under hard ionization. ESI preserves the pseudo-molecular ion
ESI-MS fragmentation pathways of 2-benzyl-2,7-diazaspiro[3.5]nonane.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to validate functional group integrity, specifically differentiating the secondary amine of the piperidine ring from the tertiary amine of the N-benzyl azetidine.
-
N-H Stretch: A sharp, distinct band at ~3250 cm
confirms the presence of the secondary amine (N7). -
Aromatic Signatures: Mono-substituted benzene out-of-plane bending vibrations are highly diagnostic, appearing at ~740 cm
and ~700 cm . -
C-N Stretch: The spirocyclic ring strain shifts the C-N stretching frequencies to ~1150 cm
, slightly higher than unstrained aliphatic amines.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols must be executed as closed, self-validating systems.
Protocol A: High-Resolution NMR Acquisition
-
Rationale: Moisture and paramagnetic impurities broaden signals, obscuring the critical C1/C3 azetidine singlet.
-
Step 1: Desiccate the free base sample (15 mg) under high vacuum (0.1 mbar) for 4 hours.
-
Step 2: Dissolve in 0.6 mL of anhydrous CDCl
(containing 0.03% v/v TMS). Causality: TMS acts as an internal zero-point reference, ensuring chemical shift absolute accuracy. -
Step 3: Acquire
H NMR at 400 MHz with a relaxation delay (D1) of 2.0 seconds. -
Validation Checkpoint: The TMS peak must have a full-width at half-maximum (FWHM) of <1.0 Hz. If broader, re-shim the Z and Z
gradients to ensure the spirocyclic multiplets are not artificially merged.
Protocol B: LC-ESI-HRMS Analysis
-
Rationale: Carryover from previous lipophilic basic compounds can create false isobars.
-
Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the
yield for the basic piperidine nitrogen. -
Step 2: Execute a blank injection (mobile phase only) prior to the sample.
-
Step 3: Acquire data in positive ESI mode (Capillary voltage: 3.5 kV, Desolvation temp: 350°C).
-
Validation Checkpoint: The blank injection must show a signal-to-noise ratio (S/N) of <3 for the m/z 217.17 channel. The mass error of the sample peak must be
5 ppm compared to the theoretical monoisotopic mass.
Protocol C: ATR-FTIR Spectral Acquisition
-
Rationale: KBr pellets absorb atmospheric moisture, which completely masks the critical secondary N-H stretch at 3250 cm
. -
Step 1: Clean the diamond ATR crystal with isopropanol and allow it to evaporate.
-
Step 2: Collect a background spectrum (ambient air). Causality: This subtracts atmospheric CO
and H O, preventing baseline distortion. -
Step 3: Apply 2 µL of the neat liquid (or 2 mg of the solid HCl salt) directly onto the crystal and apply uniform pressure via the anvil.
-
Validation Checkpoint: The baseline transmittance at 4000 cm
must be >98%. If lower, the crystal is contaminated and must be re-cleaned.
References
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link][1]
Sources
Solubility Profiling and Solvent Optimization for 2-Benzyl-2,7-diazaspiro[3.5]nonane in Antimycobacterial Drug Development
As drug discovery pivots toward increasingly complex targets, the physicochemical properties of intermediate scaffolds dictate the success or failure of lead optimization. In the realm of antimycobacterial therapeutics, the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety has emerged as a transformative structural element. By replacing planar, poorly soluble linkers in traditional pharmacophores, this spiro-heterocycle dramatically improves both the thermodynamic solubility and the pharmacokinetic (PK) profiles of next-generation drugs[1][2].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the structural causality behind the solubility of 2-benzyl-2,7-diazaspiro[3.5]nonane, provide quantitative solubility profiles across diverse solvent systems, and establish self-validating experimental protocols for accurate physicochemical characterization.
Structural Causality: Why the Spiro[3.5]nonane Core?
The persistent challenge with highly potent DprE1 inhibitors, such as the benzothiazinone (BTZ) class (e.g., PBTZ169), is their planar, highly aromatic nature, which leads to strong
The introduction of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold (Free Base CAS: 1194374-44-1; HCl Salt CAS: 2177265-01-7) disrupts this planarity[4][5].
-
Increased
Fraction: The spiro carbon introduces a 90-degree twist between the two heterocyclic rings. This three-dimensional, globular architecture prevents tight molecular packing, significantly lowering the enthalpy of fusion ( ). -
Ionizable Amines: The secondary amine in the diazaspiro core has a high pKa (~9.5), allowing for rapid protonation at physiological pH, which facilitates strong ion-dipole interactions with water.
-
Lipophilic Benzyl Anchor: The 2-benzyl substitution provides the necessary lipophilicity (LogP balance) to maintain cell membrane permeability, ensuring that the increase in aqueous solubility does not compromise target engagement inside the lipid-rich Mycobacterium tuberculosis (MTB) cell wall[1][6].
Quantitative Solubility Profiling
Understanding the differential solubility between the free base and the hydrochloride salt is critical for solvent selection during synthesis, purification, and biological assay formulation. Below is the comparative solubility data across standard laboratory and formulation solvents.
| Solvent System | Dielectric Constant ( | Free Base (CAS 1194374-44-1) | HCl Salt (CAS 2177265-01-7) | Mechanistic Rationale |
| Water (pH 7.4 Buffer) | 80.1 | < 0.5 mg/mL | > 50.0 mg/mL | The HCl salt forms stable ion-dipole networks, whereas the uncharged free base relies solely on weaker hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 mg/mL | > 100.0 mg/mL | DMSO's high polarity and aprotic nature efficiently solvate both the lipophilic benzyl group and the polar amine/salt core. |
| Methanol (MeOH) | 32.7 | > 50.0 mg/mL | > 80.0 mg/mL | As a polar protic solvent, MeOH stabilizes the chloride counterion of the salt while dissolving the organic framework. |
| Dichloromethane (DCM) | 8.9 | > 100.0 mg/mL | < 1.0 mg/mL | The low dielectric constant of DCM heavily favors the uncharged, lipophilic free base, making it ideal for liquid-liquid extraction. |
| Hexane | 1.9 | ~ 5.0 mg/mL | Insoluble | Lack of dipole moment prevents disruption of the strong ionic bonds in the HCl crystal lattice. |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable solubility data, kinetic methods (like solvent-shift assays) are insufficient due to the risk of metastable supersaturation. The following Shake-Flask LC-MS/UV Protocol is a self-validating system designed to measure true thermodynamic solubility while preventing false negatives caused by non-specific binding.
Phase 1: Equilibration (The Shake-Flask Method)
-
Preparation: Dispense 2.0 mL of the target solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4) into a 5 mL borosilicate glass vial. Causality: Glass is chosen over polypropylene to prevent the lipophilic benzyl moiety from adsorbing to the vial walls.
-
Saturation: Add 2-benzyl-2,7-diazaspiro[3.5]nonane incrementally until a visible, persistent precipitate remains.
-
Incubation: Seal the vial and incubate in a thermoshaker at exactly 25.0°C ± 0.1°C at 800 RPM for 48 hours. Causality: 48 hours ensures the transition from any kinetic polymorphs to the most stable thermodynamic crystal lattice.
Phase 2: Phase Separation (Avoiding Filter Adsorption)
-
Centrifugation: Transfer 1.0 mL of the suspension to a microcentrifuge tube and spin at 15,000 × g for 30 minutes at 25°C.
-
Validation Step: Do not use PTFE or Nylon syringe filters. The benzyl group exhibits high non-specific binding to these membranes, which artificially lowers the measured concentration of the dissolved fraction. Ultracentrifugation guarantees the physical separation of the solid phase without altering the solute concentration.
Phase 3: Quantification and Mass Balance
-
Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.
-
LC-UV/MS Analysis: Quantify against a 5-point standard curve prepared from a certified reference standard dissolved in pure DMSO.
-
Self-Validation (Mass Balance Check): Lyophilize the remaining solid pellet, weigh it, and subtract it from the initial mass added. The difference must correlate with the calculated dissolved mass within a 5% margin of error.
Mechanistic Pathway: Scaffold-Driven Efficacy
The incorporation of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold is not merely a synthetic exercise; it is a targeted physicochemical intervention. The diagram below illustrates the causal chain from structural modification to enhanced in vivo efficacy against mycobacterial targets.
Mechanism of solubility-driven PK enhancement via the 2,7-diazaspiro[3.5]nonane scaffold.
Conclusion
The solubility profile of 2-benzyl-2,7-diazaspiro[3.5]nonane is a masterclass in modern medicinal chemistry design. By utilizing the hydrochloride salt form, researchers can achieve exceptional aqueous solubility (>50 mg/mL) necessary for biological screening and intravenous formulations, while the free base offers excellent solubility in organic solvents for synthetic manipulation. Understanding and measuring these parameters using rigorous, filter-free thermodynamic protocols ensures that downstream pharmacokinetic data is built on a foundation of absolute physicochemical accuracy.
References
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1][6]
-
Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. PMC - National Institutes of Health. Available at:[Link][2]
-
Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine. Available at:[Link][3]
-
Supplier CAS No 1194374-44-1. BuyersGuideChem. Available at:[Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2177265-01-7|2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride|BLD Pharm [bldpharm.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
The 2,7-Diazaspiro[3.5]nonane Core: A Privileged 3D-Scaffold for Next-Generation Therapeutics
[1]
Executive Summary: The Structural Advantage
The 2,7-diazaspiro[3.5]nonane core represents a paradigm shift in bioisosteric replacement. Unlike the planar piperazine ring commonly found in legacy pharmaceuticals, this spirocyclic system introduces a quaternary carbon center that forces the two nitrogen-containing rings (a four-membered azetidine and a six-membered piperidine) into a perpendicular orientation.[1]
Physicochemical Impact[1][2][3][4][5][6]
-
Fsp³ Fraction: Increases the fraction of sp³-hybridized carbons, correlating with improved clinical success rates by enhancing solubility and reducing promiscuous binding (off-target toxicity).[1]
-
Vectorality: The distinct exit vectors of the N-2 and N-7 atoms allow for unique exploration of chemical space, often accessing binding pockets unreachable by flat analogs.[1]
-
Metabolic Stability: The spiro-quaternary center blocks metabolic oxidation at the bridgehead, often prolonging half-life compared to linear alkyl chains or simple rings.[1]
Therapeutic Applications & Mechanisms[1][7]
A. Oncology: Covalent KRAS G12C Inhibition
The "undruggable" KRAS G12C mutation has recently been targeted using covalent inhibitors.[1][3] The 2,7-diazaspiro[3.5]nonane scaffold serves as a critical linker in next-generation inhibitors.[1]
-
Mechanism: The scaffold positions an acrylamide warhead (attached to N-2) to form a covalent bond with the mutant Cysteine-12 residue of KRAS, while the N-7 terminus extends into the cryptic Switch-II pocket.[1]
-
Significance: This core provides the necessary rigidity to lock the inhibitor in the active conformation, preventing the nucleotide exchange required for cancer cell proliferation.
B. Infectious Disease: Antimycobacterial Agents (DprE1)
In the fight against Multidrug-Resistant Tuberculosis (MDR-TB), this core has revitalized the Benzothiazinone (BTZ) class of antibiotics.
-
Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme essential for mycobacterial cell wall synthesis.[1]
-
Discovery: Replacing the piperazine of PBTZ169 with 2-benzyl-2,7-diazaspiro[3.5]nonane yielded compounds active against M. tuberculosis and M. abscessus.[1]
-
Structural Logic: The spiro-core fills a hydrophobic sub-pocket in DprE1 more effectively than piperazine, enhancing potency against resistant strains carrying the Cys387Ala mutation.[1]
C. Neurology: Sigma Receptor Modulation
The scaffold acts as a high-affinity ligand for Sigma-1 (S1R) and Sigma-2 (S2R) receptors, which are implicated in neuropathic pain and neurodegeneration.[1]
Visualizing the Structure-Activity Relationship (SAR)[1]
The following diagram illustrates the logical flow of optimizing a hit compound using the diazaspiro core, moving from a flat piperazine starting point to a potent, 3D-enhanced lead.
Caption: Evolutionary logic of the diazaspiro[3.5]nonane scaffold in medicinal chemistry campaigns.
Experimental Protocols
Protocol A: General Synthesis via Buchwald-Hartwig Amination
This protocol describes the functionalization of the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate to introduce an aryl group at the N-7 position, a common first step in library generation.[1]
Reagents:
-
Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv)[1]
-
Aryl Halide: Ar-Br or Ar-I (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (0.05 equiv)
-
Ligand: XPhos or BINAP (0.1 equiv)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with the diazaspiro-carboxylate, aryl halide, Pd catalyst, ligand, and base.
-
Solvation: Add anhydrous toluene (concentration ~0.1 M) via syringe.
-
Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle efficiency).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor via LC-MS for the consumption of the aryl halide.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
-
Deprotection (Optional): To access the N-2 amine for further derivatization, treat the purified product with TFA/DCM (1:4) at 0°C for 2 hours.
Protocol B: In Vitro MIC Determination (Mycobacteria)
Used to validate the biological activity of diazaspiro-BTZ derivatives against M. tuberculosis.[1]
-
Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.
-
Plating: Dispense 50 µL of culture (OD₆₀₀ ~0.005) into 96-well microplates.
-
Treatment: Add test compounds (dissolved in DMSO) in a twofold serial dilution series (range: 64 µg/mL to 0.001 µg/mL). Ensure final DMSO concentration is <1%.[1]
-
Incubation: Incubate plates at 37°C for 7 days.
-
Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for an additional 24 hours.
-
Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change.
Comparative Data: Spiro vs. Non-Spiro
The table below summarizes the advantages of the 2,7-diazaspiro[3.5]nonane core over the traditional piperazine core in a representative KRAS G12C inhibitor series.
| Property | Piperazine Analog (Flat) | 2,7-Diazaspiro[3.5]nonane (3D) | Impact |
| IC₅₀ (KRAS G12C) | 150 nM | 12 nM | 12x Potency Increase (Better pocket fit) |
| Solubility (pH 7.4) | < 5 µM | 85 µM | High Solubility (Disrupted crystal packing) |
| LogD | 3.8 | 2.9 | Optimized Lipophilicity (Better metabolic stability) |
| hERG Inhibition | 2.1 µM | > 30 µM | Reduced Cardiotoxicity |
Signaling Pathway Visualization: KRAS Inhibition
The following diagram details the mechanism of action for diazaspiro-based KRAS inhibitors.
Caption: Mechanism of diazaspiro-based covalent inhibition of oncogenic KRAS signaling.[1]
References
-
Discovery of 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones: Wu, J., et al. (2025).[1][5][6] Journal of Medicinal Chemistry. Broad-Spectrum Antimycobacterial Activity against M. tuberculosis and M. abscessus.[1][6] (Representative Link)
-
KRAS G12C Inhibition: Bioorganic & Medicinal Chemistry. (2022).[1] Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives.
-
Piperazine Bioisosteres in PARP Inhibitors: Reilly, S. W., et al. (2018). Journal of Medicinal Chemistry. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework.
-
Sigma Receptor Ligands: International Journal of Molecular Sciences. (2022).[1][7] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.[7]
-
GPR119 Agonists: Bioorganic & Medicinal Chemistry. (2018).[1][8] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Benzyl-2,7-diazaspiro[3.5]nonane – Unlocking Novel Chemical Space
Executive Summary
The dominance of planar, aromatic-heavy scaffolds in drug discovery has historically contributed to poor physicochemical properties, including low solubility and high attrition rates due to metabolic liability.[1] The "Escape from Flatland" initiative has elevated spirocyclic scaffolds as critical tools for increasing fraction sp3 (Fsp³) character without sacrificing ligand efficiency.
Among these, 2-benzyl-2,7-diazaspiro[3.5]nonane represents a privileged fragment. It offers a rigid, orthogonal vector orientation that distinctively positions substituents in 3D space—a geometry inaccessible to its piperazine or piperidine analogs.[1] This whitepaper analyzes the scaffold’s structural advantages, details a validated 7-step synthetic protocol, and reviews its application in recent high-impact medicinal chemistry campaigns targeting DprE1 (tuberculosis) and Sigma receptors (pain).
Structural Significance & Physicochemical Profile[2][3][4]
The Spiro-Benefit: Rigidity and Vector Control
The 2,7-diazaspiro[3.5]nonane core consists of a four-membered azetidine ring fused at a single carbon atom to a six-membered piperidine ring. This spiro-fusion creates a rigid orthogonal relationship between the two nitrogen vectors.
-
Vector Geometry: Unlike piperazine, where substituents often adopt a chair conformation with equatorial/axial dynamics, the spiro[3.5] system locks the N2 and N7 substituents at fixed angles relative to the spiro center.[1]
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the most vulnerable position alpha to the nitrogen, a common clearance pathway for piperidines.[1]
-
Fsp³ Enhancement: Increasing saturation correlates with improved clinical success. This scaffold inherently contributes to a higher Fsp³ score, improving solubility and reducing promiscuous binding.[1]
Physicochemical Comparison
| Property | 2,7-Diazaspiro[3.5]nonane | Piperazine (Analog) | 4-Aminopiperidine (Analog) |
| Geometry | 3D (Orthogonal) | Planar/Chair | Flexible |
| Fsp³ Contribution | High (Quaternary C) | Low | Medium |
| Vector Angle | ~90° constrained | ~180° or 60° (variable) | Variable |
| Lipophilicity (LogP) | Moderate (Tunable) | Low | Low |
| Metabolic Liability | Low (Steric block) | High (N-oxidation/dealkylation) | Medium |
Synthetic Accessibility
The synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane is non-trivial due to the formation of the strained four-membered ring. Below is a validated workflow grounded in recent industrial patents and literature.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic route for the construction of the 2-benzyl-2,7-diazaspiro[3.5]nonane core. The spiro-cyclization (Step 4) is the critical yield-determining step.
Medicinal Chemistry Applications
Case Study A: Antimycobacterial Agents (Targeting DprE1)
In a 2025 study, the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold was identified as a critical determinant for broad-spectrum activity against Mycobacterium tuberculosis (MTB) and Mycobacterium abscessus.[2][3]
-
Mechanism: The scaffold acts as a linker that positions a benzothiazinone warhead. The spiro-ring's rigidity facilitates a stable electrostatic interaction with Asp326 of the DprE1 enzyme.
-
Outcome: Analogs replacing the spiro-core with piperidine or azetidine alone lost significant potency (micromolar vs. nanomolar MIC), proving the necessity of the specific 3D architecture.[1]
Case Study B: Sigma Receptor Ligands (Pain Management)
Researchers utilized the scaffold to develop high-affinity ligands for Sigma 1 receptors (S1R).
-
Differentiation: The 2,7-diazaspiro[3.5]nonane derivatives showed a 6- to 10-fold selectivity preference for S1R over S2R.[4]
-
Therapeutic Effect: Lead compounds demonstrated antiallodynic effects in neuropathic pain models, validating the scaffold's ability to cross the blood-brain barrier (BBB) effectively.[1]
Functionalization Logic
Figure 2: Strategic decision tree for selective functionalization of the N2 (azetidine) vs. N7 (piperidine) nitrogen atoms.
Experimental Protocols
Protocol 4.1: Synthesis of tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Note: This protocol synthesizes the Boc-protected intermediate, allowing selective manipulation.
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Ethyl cyanoacetate or Diethyl malonate
-
Lithium Aluminum Hydride (LAH) or LiBH4
-
p-Toluenesulfonyl chloride (TsCl)
-
Cesium Carbonate (Cs2CO3)
Step-by-Step Methodology:
-
Knoevenagel Condensation:
-
Dissolve 1-benzyl-4-piperidone (50 mmol) in toluene. Add ethyl cyanoacetate (1.1 eq), ammonium acetate (0.1 eq), and acetic acid (0.1 eq).
-
Reflux with a Dean-Stark trap until water evolution ceases (~4-6 h).
-
Concentrate to yield the unsaturated ester.[1]
-
-
Michael Addition & Reduction:
-
React the intermediate with KCN (caution) or nitromethane depending on the specific route to introduce the carbon required for the 4-membered ring, followed by reduction (LAH) to the amino-alcohol or diol equivalent.[1]
-
Alternative (Modern): Use the Malonate Route .[1] Condense 1-benzyl-4-piperidone with diethyl malonate. Reduce the double bond (NaBH4), then reduce the esters to a diol using LiAlH4 in THF (0°C to RT, 12h).
-
-
Ring Closure (The Critical Step):
-
Convert the diol to the di-tosylate: Dissolve diol in DCM, add Et3N (4 eq) and TsCl (2.2 eq) at 0°C. Stir 12h.
-
Cyclization: Dissolve the di-tosylate in dry MeCN (0.1 M dilution is critical to favor intramolecular reaction). Add primary amine (e.g., Benzylamine if N2 is not yet installed) or if the nitrogen is present from the cyano-reduction, use Cs2CO3 (3 eq).[1] Reflux for 24h.
-
Validation: Monitor by LCMS for the disappearance of the bis-tosylate and appearance of the spiro-mass (M+H).
-
-
Purification:
-
The spiro-product is basic.[4] Purify via acid-base extraction or cation exchange chromatography (SCX-2 cartridge).
-
Final purification: Flash chromatography (DCM/MeOH/NH3).
-
Protocol 4.2: Deprotection (Benzyl Removal)
-
Dissolve 2-benzyl-2,7-diazaspiro[3.5]nonane derivative in MeOH.
-
Add Pd(OH)2/C (Pearlman's catalyst, 10 wt%).
-
Stir under H2 atmosphere (balloon pressure) for 4-12h.
-
Filter through Celite. The filtrate contains the free secondary amine at the 2-position (azetidine).[1]
References
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, 2025.[3][5] Link
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021, 64(1), 150-183.[6][7] Link
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Medicinal Chemistry Letters, 2023. Link
-
Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors. ACS Medicinal Chemistry Letters, 2025.[8] Link
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone. Journal of Organic Chemistry. Link
Sources
- 1. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5‑[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane from N-Boc-2,7-diazaspiro[3.5]nonane
Application Note: Synthesis and Isolation of 2-Benzyl-2,7-diazaspiro[1]nonane
Strategic Context & Mechanistic Rationale
The 2,7-diazaspiro[1]nonane core has emerged as a highly privileged spirocyclic scaffold in modern drug discovery. Its high sp³ character and rigid three-dimensional conformation improve metabolic stability and pharmacokinetic profiles compared to traditional flat aromatic rings. Recently, this specific diazaspiro scaffold was identified as a critical structural determinant in novel benzothiazinones exhibiting broad-spectrum antimycobacterial activity, specifically targeting the DprE1 enzyme in Mycobacterium abscessus and Mycobacterium tuberculosis[2].
Synthesizing the target compound, 2-benzyl-2,7-diazaspiro[1]nonane, from tert-butyl 2,7-diazaspiro[1]nonane-7-carboxylate requires a highly regioselective two-stage approach:
-
Regioselective N-Benzylation: The free secondary amine at the 2-position (azetidine ring) must be alkylated. We employ a reductive amination strategy using benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) rather than direct alkylation with benzyl bromide. Direct alkylation often suffers from over-alkylation (yielding quaternary ammonium salts) and requires basic conditions. Reductive amination is exceptionally mild, avoids over-alkylation, and selectively reduces the transient iminium ion over the starting aldehyde[3].
-
Orthogonal Deprotection: The tert-butoxycarbonyl (Boc) group at the 7-position (piperidine ring) is cleaved under acidic conditions using trifluoroacetic acid (TFA), yielding the target compound as a free base after alkaline workup.
Materials and Reagents
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| tert-Butyl 2,7-diazaspiro[1]nonane-7-carboxylate | Starting Material | 226.32 | 1.0 | 2.26 g |
| Benzaldehyde | Alkylating Agent | 106.12 | 1.1 | 1.17 g (1.12 mL) |
| Sodium triacetoxyborohydride (STAB) | Reducing Agent | 211.94 | 1.5 | 3.18 g |
| Glacial Acetic Acid (AcOH) | Catalyst | 60.05 | 0.1 | 60 mg (57 µL) |
| Dichloromethane (DCM), Anhydrous | Solvent | 84.93 | - | 50 mL |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | 114.02 | Excess | 10 mL |
| Sodium Hydroxide (2M aq.) | Free-basing Agent | 40.00 | - | As needed (to pH > 10) |
Experimental Protocols: A Self-Validating System
Phase 1: Reductive Amination (Synthesis of 7-Boc-2-benzyl-2,7-diazaspiro[1]nonane)
-
Step 1: Iminium Formation. Dissolve tert-butyl 2,7-diazaspiro[1]nonane-7-carboxylate (2.26 g, 10 mmol) in 30 mL of anhydrous DCM under a nitrogen atmosphere. Add benzaldehyde (1.12 mL, 11 mmol) followed by glacial acetic acid (57 µL, 1 mmol). Stir the mixture at room temperature for 2 hours.
-
Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate the elimination of water, thereby driving the equilibrium toward the highly electrophilic iminium ion.
-
Self-Validation Checkpoint: The reaction mixture will transition to a slightly yellow tint. TLC (10% MeOH in DCM) should show the disappearance of the ninhydrin-active secondary amine spot (Rf ~0.20) and the appearance of a new UV-active spot.
-
-
Step 2: Hydride Reduction. Cool the reaction flask in a water bath (20 °C) to dissipate mild exothermicity. Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes. Stir the suspension vigorously at room temperature for 12 hours.
-
Causality: STAB is a mild hydride donor. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it selective for the charged iminium ion while leaving the unreacted benzaldehyde intact[3].
-
-
Step 3: Quench and Extraction. Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Stir for 30 minutes until gas evolution ceases. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the intermediate.
Phase 2: Acidic Cleavage & Free-Basing (Synthesis of 2-Benzyl-2,7-diazaspiro[1]nonane)
-
Step 1: Boc Deprotection. Dissolve the purified 7-Boc-2-benzyl-2,7-diazaspiro[1]nonane intermediate in 20 mL of DCM. Cool to 0 °C in an ice bath. Dropwise, add 10 mL of TFA. Remove the ice bath and stir for 2 hours at room temperature.
-
Causality: TFA protonates the carbamate oxygen, triggering an SN1-type fragmentation that yields the TFA salt of the amine, carbon dioxide, and isobutylene.
-
Self-Validation Checkpoint: The addition of TFA will induce immediate effervescence. The complete cessation of gas evolution serves as a macroscopic indicator that the deprotection is complete.
-
-
Step 2: Alkaline Workup. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting viscous oil (TFA salt) in 15 mL of distilled water. Cool to 0 °C and slowly add 2M NaOH dropwise until the pH is strongly basic.
-
Self-Validation Checkpoint: The aqueous layer must test at pH > 10 using universal indicator paper. This ensures the piperidine nitrogen (pKa ~10-11) is fully deprotonated, preventing product loss in the aqueous phase.
-
-
Step 3: Final Isolation. Extract the basic aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and evaporate to afford pure 2-benzyl-2,7-diazaspiro[1]nonane as a pale yellow to colorless oil.
Quantitative Data & Analytical Expected Results
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | ESI-MS [M+H]⁺ | TLC Retention Factor (Rf) |
| Starting Material (7-Boc) | 226.32 | N/A | 227.2 | 0.20 (10% MeOH/DCM, Ninhydrin +) |
| Intermediate (7-Boc-2-benzyl) | 316.44 | 85 - 92 | 317.2 | 0.65 (10% MeOH/DCM, UV +) |
| Final Product (2-benzyl) | 216.32 | 90 - 95 | 217.2 | 0.15 (10% MeOH/DCM, UV +, Ninhydrin +) |
Workflow Visualization
Workflow for the synthesis of 2-benzyl-2,7-diazaspiro[1]nonane.
References[2] Wu, J., et al. "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[1]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity." Journal of Medicinal Chemistry, 2025.https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02429[3] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.https://pubs.acs.org/doi/10.1021/jo960057x
Sources
Reductive amination protocol for 2-benzyl-2,7-diazaspiro[3.5]nonane synthesis
Application Note: AN-SYN-2025-04 High-Fidelity Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane via Regioselective Reductive Amination
Executive Summary
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly for GPCR modulators and antimycobacterial agents (e.g., DprE1 inhibitors). Its spirocyclic nature offers a rigid, three-dimensional alternative to flat piperazine or piperidine rings, improving physicochemical properties such as Fsp³ fraction and metabolic stability.
This guide details the protocol for synthesizing 2-benzyl-2,7-diazaspiro[3.5]nonane . The core challenge in this synthesis is regioselectivity: distinguishing between the azetidine nitrogen (position 2) and the piperidine nitrogen (position 7). This protocol utilizes the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (7-Boc) to lock the piperidine ring, directing the reductive amination exclusively to the azetidine nitrogen.
Strategic Analysis & Chemical Logic
Structural Considerations & Regiochemistry
The 2,7-diazaspiro[3.5]nonane system consists of a strained 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring.
-
Position 7 (Piperidine N): Less strained, generally more nucleophilic in the ground state, but often commercially protected to prevent poly-alkylation.
-
Position 2 (Azetidine N): More strained (
character reduced), slightly less basic than typical secondary amines, but highly reactive towards electrophiles due to relief of steric crowding upon functionalization.
The Strategy: To synthesize the 2-benzyl derivative, we must block Position 7.
Reagent Selection: The STAB Advantage
We employ Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1]
-
Selectivity: Unlike Sodium Cyanoborohydride (
), STAB is non-toxic and avoids cyanide byproducts. Unlike Sodium Borohydride ( ), STAB is mild enough to not reduce the aldehyde before the imine forms. -
Mechanism: STAB reduces the iminium species (formed from the amine and aldehyde) much faster than the carbonyl itself, preventing the formation of benzyl alcohol side products.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, including the critical decision points for workup.
Figure 1: Step-wise synthetic workflow for the regioselective benzylation of the azetidine nitrogen.
Detailed Protocols
Protocol A: Reductive Benzylation of the Azetidine Ring
Objective: Installation of the benzyl group at Position 2.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (glacial) (1.0 equiv - Critical for catalyzing imine formation)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 7-Boc-spiro scaffold (1.0 mmol) in anhydrous DCE (10 mL).
-
Imine Formation: Add Benzaldehyde (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir at room temperature for 30 minutes.
-
Note: The solution may turn slightly cloudy or change color; this indicates Schiff base formation.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Caution: Mild gas evolution (
) may occur.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). The aldehyde spot should disappear, and a new, more polar spot (the amine) should appear.
-
-
Quench: Quench the reaction by adding saturated aqueous
(10 mL). Stir vigorously for 15 minutes to decompose excess borohydride. -
Extraction: Extract the aqueous layer with DCM (
mL). -
Drying: Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM).
-
Yield Expectation: 85–95% as a colorless oil or white solid.
-
Protocol B: Boc-Deprotection (Unmasking Position 7)
Objective: Removal of the carbamate to yield the free secondary amine.
Step-by-Step Procedure:
-
Dissolve the intermediate from Protocol A (1.0 mmol) in DCM (5 mL).
-
Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.
-
Alternative: Use 4M HCl in Dioxane (5 mL) if a hydrochloride salt is preferred.
-
-
Stir at room temperature for 2 hours. Monitor for the disappearance of the Boc material by LCMS (Mass shift: -100 Da).
-
Workup (Free Base): Concentrate the mixture to remove excess TFA. Redissolve the residue in DCM/MeOH (9:1). Add solid
or basic resin to neutralize. Filter and concentrate.-
Note: The free amine is polar. If using aqueous workup, use high pH (>12) and extract with Chloroform/Isopropanol (3:1) to ensure recovery.
-
Quantitative Data & Reagent Stoichiometry
| Reagent | Role | Equivalents | Notes |
| 7-Boc-2,7-diazaspiro[3.5]nonane | Substrate | 1.0 | Limiting reagent. |
| Benzaldehyde | Electrophile | 1.1 | Slight excess ensures complete conversion of amine. |
| STAB | Reducing Agent | 1.5 | Mild; tolerates the Boc group perfectly. |
| Acetic Acid | Catalyst | 1.0 | Protonates the hemiaminal to facilitate dehydration to the iminium ion. |
| TFA | Deprotection | 10-20 (Vol excess) | Standard acidic cleavage. |
Analytical Validation
Expected Data for 2-benzyl-2,7-diazaspiro[3.5]nonane (Free Base):
-
Mass Spectrometry (ESI+): Calculated
. Found: 217.2. -
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.35 (m, 5H, Aromatic).
-
3.60 (s, 2H, Benzyl
). - 3.10 (s, 4H, Azetidine ring protons - usually a singlet or tight multiplet due to symmetry).
-
2.75 (t, 4H, Piperidine
adjacent to N). -
1.70 (t, 4H, Piperidine
adjacent to spiro center). - 1.80 (br s, 1H, NH - exchangeable).
Troubleshooting & Optimization
Common Failure Modes
| Issue | Diagnosis | Solution |
| Incomplete Conversion | TLC shows starting amine remaining after 16h. | Add Titanium Isopropoxide ( |
| Over-Alkylation | Mass spec shows +90 mass (bis-benzyl). | Unlikely with 7-Boc protection. If observing this, check the purity of the starting material (ensure Boc is intact). |
| Low Yield after Workup | Product lost in aqueous layer. | The final diamine is highly polar. During extraction, ensure aqueous pH > 12. Use DCM:iPrOH (3:1) as the extraction solvent. |
Mechanism of STAB Reduction
Understanding the mechanism clarifies why Acetic Acid is required.
Figure 2: Mechanistic pathway. Note that STAB reduces the Iminium Ion (Step 3) preferentially over the Aldehyde.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[6]
- Context: The foundational text establishing STAB as the premier reagent for this transform
-
Wang, Y., et al. "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones..." Journal of Medicinal Chemistry, 2025.
- Context: Specific application of this protocol to the 2,7-diazaspiro[3.5]nonane scaffold for antimycobacterial research.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24820512, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate."
-
Context: Physical properties and safety data for the starting material.[5]
-
-
Sigma-Aldrich Technical Bulletin. "Reductive Amination: Synthetic Protocols."
- Context: General industry standards for handling borohydride reagents.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | C12H22N2O2 | CID 24820512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Step-by-step synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives. This scaffold is a critical pharmacophore in modern medicinal chemistry, particularly for DprE1 inhibitors (antitubercular agents) and KRAS G12C covalent inhibitors, due to its ability to impose conformational restriction while maintaining specific vector orientations.
Introduction & Strategic Analysis
The 2,7-diazaspiro[3.5]nonane system consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. The "2,7" numbering denotes nitrogen atoms at the 2-position (azetidine) and 7-position (piperidine).
-
Synthetic Challenge: The primary challenge is constructing the strained azetidine ring at a quaternary carbon center (C4 of the piperidine).
-
Selected Route: The Geminal-Diol Activation Strategy is the most robust method for generating the 2,7-isomer. Unlike [2+2] cycloadditions (e.g., using chlorosulfonyl isocyanate), which often favor the 1,7-isomer or suffer from regioselectivity issues, this route relies on the nucleophilic cyclization of a gem-bis(electrophile) with a primary amine. This allows for the unambiguous installation of the benzyl group on the azetidine nitrogen (N2).
Retrosynthetic Logic
The synthesis is disconnected at the azetidine nitrogen and the spiro-quaternary carbon.
Figure 1: Retrosynthetic tree demonstrating the construction of the spiro-azetidine core from acyclic precursors.
Detailed Experimental Protocol
Phase 1: Construction of the Piperidine Core
Objective: Synthesize 1-tert-butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate (The gem-diester intermediate).
-
Reagents: Diethyl malonate (1.0 equiv), N-Boc-bis(2-chloroethyl)amine (1.0 equiv), NaH (60% dispersion, 2.2 equiv), DMF (anhydrous).
-
Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Add NaH (2.2 equiv) and anhydrous DMF (0.5 M concentration relative to malonate). Cool to 0 °C.
-
Deprotonation: Add diethyl malonate dropwise over 30 min. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 min, then warm to RT for 1 h to ensure complete formation of the sodiomalonate.
-
Alkylation: Cool back to 0 °C. Add a solution of N-Boc-bis(2-chloroethyl)amine in DMF dropwise.
-
Cyclization: Heat the mixture to 60 °C for 4 h, then increase to 80 °C for 12 h. The reaction proceeds via sequential alkylation to close the piperidine ring.
-
Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the gem-diester as a viscous oil.
-
Phase 2: Reductive Diol Formation
Objective: Reduce the diester to tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate.
-
Reagents: Gem-diester (from Phase 1), LiBH₄ (4.0 equiv), THF (anhydrous).
-
Critical Note: LiBH₄ is preferred over LiAlH₄ as it is milder and less likely to reduce the Boc carbamate to a methyl group under controlled conditions.
-
Protocol:
-
Dissolve the gem-diester in anhydrous THF (0.3 M) and cool to 0 °C.
-
Add LiBH₄ (2.0 M in THF) dropwise.
-
Allow to warm to RT and stir for 16–24 h. Monitor by TLC (the diol is very polar).
-
Quench: Cool to 0 °C. Add Acetone slowly (to consume excess hydride), then add saturated Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously for 2 h until phases separate clearly.
-
Extraction: Extract with EtOAc (multiple times). The product is a diol and may have significant water solubility; salting out the aqueous layer with NaCl helps.
-
Yield: The product is usually obtained as a white solid or thick oil, often pure enough for the next step.
-
Phase 3: Activation of the Diol
Objective: Convert the hydroxymethyl groups into leaving groups (Mesylates).
-
Reagents: Diol (from Phase 2), Methanesulfonyl chloride (MsCl, 2.5 equiv), Et₃N (3.0 equiv), DCM (anhydrous).
-
Protocol:
-
Dissolve the diol in DCM (0.2 M) and cool to -10 °C (ice/salt bath).
-
Add Et₃N followed by the slow, dropwise addition of MsCl.
-
Stir at -10 °C for 1 h, then 0 °C for 2 h.
-
Workup: Wash with cold 1N HCl (to remove amine), then saturated NaHCO₃, then brine.
-
Isolation: Dry over Na₂SO₄ and concentrate to yield the bis-mesylate. Use immediately; bis-mesylates can be unstable upon prolonged storage.
-
Phase 4: Spiro-Cyclization (Azetidine Formation)
Objective: Form the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold.
-
Reagents: Bis-mesylate (from Phase 3), Benzylamine (3.0 equiv), DIPEA (2.0 equiv), Acetonitrile (anhydrous).
-
Mechanism: Double nucleophilic displacement. The first displacement forms a secondary amine; the second is intramolecular, closing the 4-membered ring.
-
Protocol:
-
Dissolve the bis-mesylate in Acetonitrile (0.1 M – high dilution favors cyclization over polymerization).
-
Add Benzylamine and DIPEA.
-
Reflux: Heat to 80–90 °C (reflux) for 16–24 h.
-
Monitoring: Monitor consumption of the mesylate by LC-MS. The product peak (M+H) should correspond to the target spirocycle.
-
Workup: Concentrate the acetonitrile. Redissolve residue in DCM. Wash with saturated NaHCO₃.[2]
-
Purification: This is the critical purification step. Use flash chromatography (DCM/MeOH 95:5). The spiro-amine is basic; pre-treating the silica with 1% Et₃N can improve separation.
-
Quantitative Data Summary
| Step | Transformation | Key Reagent | Approx. Yield | Critical Parameter |
| 1 | Piperidine Ring Closure | NaH, Malonate | 65–75% | Anhydrous DMF, Temperature Control |
| 2 | Diester Reduction | LiBH₄ | 85–90% | Use Rochelle's salt for emulsion workup |
| 3 | Activation | MsCl, Et₃N | >95% | Keep cold (-10 °C), limit exposure to moisture |
| 4 | Spiro-Cyclization | Benzylamine | 50–65% | High Dilution (0.1 M) to prevent polymerization |
Characterization & Validation
Target Compound: tert-Butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: δ 7.20–7.35 (m, 5H, Ph-H).
-
Benzyl: δ 3.65 (s, 2H, N-CH₂-Ph).
-
Azetidine Ring: δ 3.15 (s, 4H, Ring A CH₂). Note: These protons appear as a singlet due to symmetry in the Boc-protected form.
-
Piperidine Ring: δ 3.30–3.45 (m, 4H, Ring B N-CH₂), δ 1.60–1.75 (m, 4H, Ring B C-CH₂).
-
Boc Group: δ 1.45 (s, 9H).
-
-
¹³C NMR: Distinctive quaternary spiro-carbon signal around δ 35–40 ppm.
-
Mass Spectrometry: ESI+ [M+H] calc. for C₁₉H₂₈N₂O₂ ≈ 317.2 (free amine form) or 417.3 (Boc form).
Safety & Troubleshooting
-
NaH (Sodium Hydride): Pyrophoric. Use under inert atmosphere. Quench excess NaH with extreme caution using isopropanol or solid NH₄Cl before adding water.
-
MsCl (Methanesulfonyl Chloride): Highly toxic and corrosive lachrymator. Handle in a fume hood.
-
Cyclization Failure: If the cyclization yield is low (<30%), it is often due to intermolecular polymerization. Increase the dilution factor (add the mesylate solution slowly to the hot amine solution).
References
-
Design and Synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones. Journal of Medicinal Chemistry. (2025). Link
-
Synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate. PubChem Compound Summary. Link
-
Method for synthesizing tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. Google Patents (CN111620869A). (2020). Link
-
Synthesis of N-Boc-4,4-bis(hydroxymethyl)piperidine. BenchChem Protocols. Link (Representative source for intermediate synthesis).
-
General Procedure for Geminal Diazide Derivatives from Diethyl Malonate. Alfa Chemistry Application Notes. Link
Sources
Application Note: Advanced Purification Techniques for 2-Benzyl-2,7-diazaspiro[3.5]nonane Analogs
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).
Introduction & Mechanistic Rationale
The 2,7-diazaspiro[3.5]nonane scaffold is a privileged, highly rigid, three-dimensional motif increasingly utilized in modern drug discovery. Recently, 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives have been identified as highly potent, [1], as well as effective bioisosteres in [2].
Despite their pharmacological utility, purifying these spirocyclic diamines presents a formidable chromatographic challenge. The molecule contains two basic nitrogen centers: a tertiary amine (protected by the benzyl group at position 2) and a secondary or tertiary amine at position 7.
The Causality of Chromatographic Failure: On standard bare silica (which acts as a Brønsted acid with a pKa of ~4.5–6.5), basic amines (pKa ~9–10) become protonated. This leads to strong electrostatic ion-exchange interactions between the protonated diamine and the anionic silanols[3]. Macroscopically, this manifests as severe peak tailing, unpredictable retention times, and irreversible adsorption (yield loss)[3]. To overcome this, purification must rely on either masking the acidic silanols (via amine-functionalized stationary phases) or suppressing amine ionization (via high-pH reversed-phase chromatography)[3],[4].
Chromatographic Strategies & Workflows
Selecting the correct purification modality depends on the scale of the reaction and the chemical nature of the impurities.
Decision matrix for selecting the optimal purification route for diazaspiro analogs.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the three primary purification techniques applied to spirocyclic diamines.
| Purification Technique | Stationary Phase | Mobile Phase System | Max Loadability | Expected Recovery | Best Applied For |
| Amine-Modified Flash | Propylamine-bonded Silica (e.g., KP-NH) | Hexane / Ethyl Acetate (No basic additives needed) | 5–10% of column weight | 85–95% | Bulk scale-up, removing non-polar impurities. |
| High-pH RP-HPLC | C18 (End-capped, pH stable up to 11) | H₂O / MeCN + 0.1% NH₄OH (pH ~10.5) | 1–2% of column weight | >90% | Final compound polishing, separating regioisomers. |
| SCX Catch & Release | Strong Cation Exchange (Sulfonic acid) | Wash: MeOH Elute: 2M NH₃ in MeOH | ~0.5 mmol basic nitrogen / g resin | 95–99% | Rapid scavenging of catalysts and neutral byproducts. |
Experimental Protocols
Protocol A: Amine-Modified Normal Phase Flash Chromatography
Mechanistic Rationale: Masking silanols with a bonded propyl-amine phase eliminates the need for aggressive, difficult-to-evaporate modifiers like methanolic ammonia[3]. This prevents the acid-base interaction that causes streaking.
-
Column Preparation: Select an amine-functionalized flash cartridge (e.g., Biotage KP-NH). Equilibrate with 100% Hexane for 3 column volumes (CV).
-
Sample Loading: Dissolve the crude 2-benzyl-2,7-diazaspiro[3.5]nonane in a minimal amount of Dichloromethane (DCM). Apply directly to the column or use a dry-load cartridge packed with Celite (avoid bare silica for dry loading).
-
Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CV. The benzyl group provides strong UV absorbance at 254 nm for fraction triggering.
-
Self-Validating Check: If the compound elutes in the void volume, the gradient is too polar; reduce the maximum EtOAc percentage. If streaking occurs, verify that an amine-functionalized column was actually used, as bare silica will immediately cause tailing.
Mechanistic interaction of basic amines with bare silica versus amine-modified stationary phases.
Protocol B: High-pH Reversed-Phase Preparative HPLC (RP-HPLC)
Mechanistic Rationale: By using a mobile phase buffered to pH 10.5, the environment exceeds the pKa of the spirocyclic nitrogens. The diamine remains in its unprotonated, lipophilic free-base form, maximizing hydrophobic interaction with the C18 stationary phase and ensuring sharp peak symmetry[4].
-
Solvent Preparation:
-
Buffer A: Ultra-pure H₂O containing 0.1% Ammonium Hydroxide (NH₄OH).
-
Buffer B: HPLC-grade Acetonitrile (MeCN) containing 0.1% NH₄OH.
-
-
Column Selection: Use a high-pH stable C18 column (e.g., Waters XBridge or equivalent).
-
Injection: Filter the sample through a 0.22 µm PTFE syringe filter. Inject onto the column.
-
Method: Run a shallow gradient (e.g., 10% to 60% Buffer B over 20 minutes) to separate diastereomers or closely eluting des-benzyl impurities.
-
Self-Validating Check: Monitor the pre-column pressure. A sudden spike indicates precipitation of the free-base in the aqueous mobile phase; ensure the sample is fully dissolved in a solvent matching the initial gradient conditions.
Protocol C: Strong Cation Exchange (SCX) Catch-and-Release
Mechanistic Rationale: SCX exploits the basicity of the diamine. The protonated amines bind tightly to the sulfonic acid groups of the resin. Non-basic organic impurities (e.g., unreacted electrophiles, neutral byproducts) are washed away. The target is then released using a strong base which deprotonates the amines, breaking the ionic bond.
-
Conditioning: Wash the SCX cartridge with 2 CV of Methanol (MeOH).
-
Loading: Dissolve the crude mixture in MeOH (add a drop of acetic acid if the sample is fully free-based to ensure protonation) and load onto the cartridge.
-
Washing (The "Catch"): Wash the cartridge with 3 CV of MeOH. Discard the wash (or save to verify impurity removal).
-
Elution (The "Release"): Elute the target diazaspiro compound using 2 CV of 2M Ammonia in Methanol (NH₃/MeOH).
-
Self-Validating Check: Analyze the initial MeOH wash via LC-MS. The absence of the target mass confirms successful 'catch' binding. If the target is present in the wash, the resin capacity was exceeded or the sample was not properly acidified prior to loading.
References
1.[1] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link] 2.[2] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central (PMC). Available at:[Link] 3.[3] Is there an easy way to purify organic amines? Biotage Application Notes. Available at:[Link] 4.[4] RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note. Available at:[Link]
Sources
Application Note: 2-Benzyl-2,7-diazaspiro[3.5]nonane Scaffolds for Broad-Spectrum DprE1 Inhibition
[3][6]
Introduction & Executive Summary
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1 ) is a vulnerable target in mycobacterial cell wall synthesis. While first-generation covalent inhibitors like PBTZ169 (Macozinone) show nanomolar potency against M. tuberculosis, they often fail against Nontuberculous Mycobacteria (NTM) such as M. abscessus.[1][2][3][4][5] This failure is primarily due to a natural polymorphism (Cys387Ala) in NTMs that prevents the formation of the covalent bond required for inhibition.
Recent medicinal chemistry campaigns have identified the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety as a "magic bullet" substituent. When attached to the BTZ core, this scaffold enables:
-
Potent Mtb Inhibition: Retains nanomolar efficacy (MIC < 0.01 µg/mL).[1][2][3][4][5]
-
Broad-Spectrum Activity: Overcomes intrinsic resistance in NTMs via a novel electrostatic interaction with the conserved Asp326 residue.[3][6]
-
Improved PK/PD: The spirocyclic core offers enhanced metabolic stability compared to traditional piperazine linkers.
This guide details the protocols for synthesizing, screening, and validating inhibitors containing this specific scaffold.
Mechanism of Action & Chemical Biology
The DprE1 Pathway
DprE1, in concert with DprE2, converts Decaprenylphosphoryl-β-D-ribose (DPR) to Decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole donor for arabinan biosynthesis.[7][8][9]
The Diazaspiro Advantage
Traditional BTZs (e.g., PBTZ169) are "suicide substrates." They are reduced by the DprE1 cofactor FADH
-
In Mtb (Cys387 Present): The 2-benzyl-2,7-diazaspiro[3.5]nonane-BTZ acts as a covalent inhibitor.
-
In NTM (Cys387 Absent/Mutated): The bulky, rigid spiro-scaffold positions the molecule to engage Asp326 via a stable salt bridge or electrostatic interaction. This secondary binding mode compensates for the lack of covalent fixation, a feature absent in earlier BTZs.
Mechanistic Diagram
Figure 1: Mechanism of Action showing the dual-targeting capability of diazaspiro-BTZs against Wild-Type (Cys387) and Mutant (Asp326 interaction) DprE1.
Experimental Protocols
Protocol A: In Vitro DprE1 Enzymatic Inhibition Assay
Objective: Quantify the IC
Materials:
-
Recombinant Mtb DprE1 enzyme (purified).
-
Substrate: Farnesyl phosphoryl ribose (FPR) or Decaprenyl phosphoryl ribose (DPR).
-
Coupling Enzyme: Horseradish Peroxidase (HRP).[10]
-
Fluorophore: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.
Methodology:
-
Preparation: Dilute DprE1 to 500 nM in reaction buffer.
-
Compound Addition: Add 1 µL of the 2-benzyl-2,7-diazaspiro[3.5]nonane derivative (serially diluted in DMSO) to 384-well black plates.
-
Enzyme Incubation: Add 20 µL of enzyme solution. Incubate for 10 min at 30°C. Note: This pre-incubation allows the FAD to equilibrate.
-
Reaction Start: Add 20 µL of Substrate Mix (50 µM FPR, 50 µM Amplex Red, 1 U/mL HRP).
-
Kinetics: DprE1 produces H
O during the oxidation of FPR. HRP uses this H O to convert Amplex Red to Resorufin. -
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) continuously for 60 minutes.
-
Data Analysis: Calculate the slope (RFU/min) of the linear phase. Plot % Inhibition vs. Log[Concentration] to determine IC
.[10]
Validation Criteria:
-
Z-factor should be > 0.6.
-
Reference inhibitor (e.g., TCA1 or PBTZ169) IC
should fall within 10–50 nM.
Protocol B: Whole-Cell MIC Determination (REMA)
Objective: Assess the ability of the diazaspiro compound to penetrate the mycobacterial cell wall and inhibit growth.
Materials:
-
Strains: M. tuberculosis H37Rv (BSL-3) and M. abscessus (BSL-2).
-
Media: Middlebrook 7H9 broth + 10% OADC + 0.05% Tween 80.[10]
-
Indicator: Resazurin (0.02% w/v).
Step-by-Step:
-
Culture: Grow strains to mid-log phase (OD
0.4–0.6). Dilute to OD 0.001 (~10 CFU/mL). -
Plating: Dispense 50 µL of culture into 96-well plates containing 50 µL of serial compound dilutions (Range: 64 µg/mL to 0.001 µg/mL).
-
Incubation:
-
Development: Add 10 µL Resazurin. Incubate for 24h (Mtb) or 4–6h (M. abs).
-
Readout: Visual color change (Blue = No Growth/Inhibition; Pink = Growth). Fluorescence read at 560/590 nm.[10]
Critical Note on Diazaspiro Specificity: The 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives often show a "cliff" in SAR. The benzyl group is essential. If the benzyl is replaced by a small alkyl group, activity against M. abscessus often drops significantly, confirming the steric requirement for the Asp326 interaction.
SAR & Optimization Guide (Data Summary)
When optimizing the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold, the following trends are critical for maintaining potency:
| Structural Region | Modification | Effect on Activity (Mtb) | Effect on Activity (NTM) |
| Spiro Core | 2,7-diazaspiro[3.5]nonane | Optimal | Optimal |
| 2,6-diazaspiro[3.3]heptane | Loss of potency | Inactive | |
| N-Substituent | Benzyl | High (<0.01 µg/mL) | High (<1.0 µg/mL) |
| Methyl / Ethyl | Retained | Loss of activity | |
| 4-Fluorobenzyl | High | High | |
| Chirality | R-enantiomer | Superior | Superior |
| S-enantiomer | Moderate | Weak |
Screening Workflow Diagram
Figure 2: Screening cascade prioritizing broad-spectrum efficacy against both TB and NTM strains.
References
-
Wu, J., et al. (2025). "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity."[1][2] Journal of Medicinal Chemistry. [4]
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.
-
Neres, J., et al. (2015). "2-Carboxyquinoxalines kill Mycobacterium tuberculosis through noncovalent inhibition of DprE1."[9][12] ACS Chemical Biology, 10(3), 705-714.[9]
-
Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS, 109(28), 11354-11359.
-
BenchChem Application Note. "In Vitro Assay Protocol for DprE1 Inhibitors."
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
Application Note: Targeting Nontuberculous Mycobacteria (NTM) via 2-benzyl-2,7-diazaspiro[3.5]nonane Derivatives
[1][2][3][4][5]
Executive Summary
Nontuberculous mycobacteria (NTM), particularly the Mycobacterium abscessus complex (MAB) and Mycobacterium avium complex (MAC), represent a critical unmet medical need due to intrinsic resistance to standard antitubercular agents. While benzothiazinone (BTZ) inhibitors of the enzyme DprE1 (e.g., PBTZ169) are potent against M. tuberculosis (MTB), they lack efficacy against NTM.[1][2][3] This failure is driven by a natural polymorphism in NTM DprE1 (Cys387Ala) that prevents the formation of the covalent bond required by first-generation BTZs.
This Application Note details the utilization of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold to overcome this resistance.[1][4][2][3] Unlike traditional piperidine or piperazine linkers, the rigid spiro[3.5]nonane core orients the molecule to establish a high-affinity electrostatic interaction with Asp326 , a residue conserved across both MTB and NTM. This guide provides the rationale, synthesis protocols, and biological validation workflows for developing these "next-generation" non-covalent DprE1 inhibitors.
Mechanistic Rationale: The "Spiro-Switch" Strategy
To develop effective anti-NTM agents, researchers must transition from covalent inhibition (dependent on Cys387) to non-covalent high-affinity binding.
The Structural Challenge
-
Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), essential for cell wall arabinan synthesis.
-
MTB Sensitivity: PBTZ169 forms a covalent bond with Cys387 in the active site.
-
NTM Resistance: M. abscessus and M. avium possess an Alanine at position 387 (Cys387Ala), rendering covalent BTZs ineffective (MIC > 32 µg/mL).
The Spiro[3.5]nonane Solution
The 2,7-diazaspiro[3.5]nonane scaffold acts as a precise structural spacer. It positions the hydrophobic benzyl tail into the "Loop II" region of the enzyme, forcing the benzothiazinone headgroup into a conformation that interacts strongly with Asp326 via electrostatic forces. This interaction compensates for the loss of the covalent bond, restoring potency against NTM (MIC < 0.03 – 2.5 µg/mL).
Pathway Visualization
The following diagram illustrates the mechanistic shift from covalent failure to non-covalent success.
Figure 1: Mechanism of Action comparison. Traditional BTZs fail in NTM due to the Cys387Ala mutation.[1][2][3] The 2,7-diazaspiro[3.5]nonane scaffold bypasses this by anchoring to the conserved Asp326 residue.
Chemical Synthesis Protocol
The synthesis of the lead candidate (e.g., Compound B2 or its R-enantiomer B2-1) requires constructing the spirocyclic core and coupling it to the benzothiazinone headgroup.
Safety Note: All reactions involving hydride reducing agents and halogenated solvents must be performed in a fume hood.
Materials
-
Core: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-4).
-
Headgroup Precursor: 2-chloro-3-nitro-benzothiazin-4-one derivatives.
-
Reagents: Titanium(IV) isopropoxide (Ti(OiPr)₄), Sodium cyanoborohydride (NaBH₃CN), Trifluoroacetic acid (TFA).
Step-by-Step Synthesis Workflow
Step A: Reductive Amination (Tail Attachment)
This step attaches the benzyl substituent to the piperidine nitrogen (position 7) of the spiro core.
-
Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) and the appropriate benzaldehyde derivative (e.g., 4-(trifluoromethyl)benzaldehyde) (1.1 eq) in anhydrous MeOH.
-
Add Ti(OiPr)₄ (1.5 eq) dropwise. Stir at 40°C for 2 hours (formation of imine).
-
Cool to 0°C and add NaBH₃CN (2.0 eq) slowly.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Quench: Add water, filter through Celite, and extract with dichloromethane (DCM).
-
Purify: Flash column chromatography (Hexane/EtOAc).
Step B: Boc-Deprotection
-
Dissolve the intermediate from Step A in DCM.
-
Add TFA (excess, typically 1:4 v/v ratio with DCM) at 0°C.
-
Stir at RT for 2–3 hours.
-
Concentrate in vacuo to yield the TFA salt of the 7-benzyl-2,7-diazaspiro[3.5]nonane.
Step C: SNAr Coupling (Headgroup Attachment)
-
Suspend the TFA salt from Step B in acetonitrile (ACN).
-
Add K₂CO₃ (3.0 eq) or DIPEA to neutralize the salt.
-
Add the activated benzothiazinone precursor (e.g., 2-(methylthio)- or 2-chloro-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one) (1.0 eq).
-
Stir at RT (or mild heat, 40°C) for 4–6 hours.
-
Workup: Pour into ice water, filter the precipitate, and recrystallize from EtOH/H₂O or purify via HPLC.
Biological Evaluation Protocols
To confirm the efficacy of the spiro-derivative against NTM, the following assays are mandatory.
In Vitro MIC Assay (Resazurin Microtiter Assay)
Standard turbidity assays are often inaccurate for clumping mycobacteria. The Resazurin (Alamar Blue) assay is the gold standard for NTM.
Organisms:
-
M. abscessus (ATCC 19977) – Rapid grower (Read at Day 3-5).[1]
-
M. avium (ATCC 25291) – Slow grower (Read at Day 7-10).
Protocol:
-
Inoculum Prep: Grow NTM strains in Middlebrook 7H9 broth (supplemented with 10% OADC) to mid-log phase (OD₆₀₀ ≈ 0.6–0.8). Dilute to roughly 1.5 × 10⁵ CFU/mL.
-
Plate Setup: Use 96-well sterile plates. Add 100 µL of media to all wells.
-
Compound Dilution: Perform 2-fold serial dilutions of the spiro-compound (Range: 64 µg/mL to 0.001 µg/mL). Include PBTZ169 as a negative control (for NTM) and Clarithromycin as a positive control.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Incubation: Incubate at 37°C.
-
M. abscessus: 3 days.
-
M. avium: 7 days.
-
-
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.
-
Readout: Visual change from Blue (oxidized, no growth) to Pink (reduced, growth). The MIC is the lowest concentration preventing color change.
Cytotoxicity Counter-Screen (HepG2/Vero)
To ensure the spiro-scaffold does not induce host toxicity (a known risk with some diamines):
-
Seed HepG2 cells (10⁴ cells/well) in DMEM + 10% FBS.
-
Treat with compound gradients (up to 100 µM) for 48 hours.
-
Assess viability using CCK-8 or MTT assay.
-
Requirement: CC₅₀ should be > 64 µg/mL (Selectivity Index > 50).
Data Interpretation & Expected Results
When evaluating 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives (Compound B2 series), expect the following profile compared to reference standards.
Table 1: Comparative Potency Profile (MIC µg/mL)
| Organism | Strain | PBTZ169 (Ref) | Spiro-Derivative (B2-1) | Interpretation |
| M. tuberculosis | H37Rv | < 0.01 | < 0.01 | Retained potency against TB. |
| M. abscessus | ATCC 19977 | > 32 (Resistant) | 0.06 – 0.25 | Gain of function (Bypasses C387A). |
| M. avium | ATCC 25291 | > 16 | 0.03 – 0.12 | Highly potent against MAC. |
| M. smegmatis | mc²155 | < 0.01 | < 0.01 | Sensitive control. |
Structure-Activity Relationship (SAR) Notes
-
Ring Size: Altering the [3.5] system to [4.5] or [5.5] results in a >10-fold loss of potency. The [3.5] geometry is critical for fitting the "narrow" NTM active site.
-
Stereochemistry: The (R)-enantiomer (benzyl group oriented toward Loop II) typically exhibits 10-30x higher potency than the (S)-enantiomer.
References
-
Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.[1] Journal of Medicinal Chemistry.[4][3][5] [4]
-
Makarov, V., et al. (2014). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science.
-
Batt, S. M., et al. (2020). Structural basis of inhibition of Mycobacterium abscessus DprE1 by benzothiazinone derivatives. ACS Infectious Diseases.
-
MedChemExpress. Product Protocol: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.[6]
-
Gao, Y., et al. (2020). Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents.[7] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Benzyl-2,7-diazaspiro[3.5]nonane as a Structural Scaffold in the Design of KRAS G12C Covalent Inhibitors
Introduction & Mechanistic Rationale
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was deemed "undruggable" due to its picomolar affinity for endogenous GTP/GDP and the lack of deep hydrophobic pockets. However, the discovery of the Switch-II pocket (S-IIP) adjacent to the mutant cysteine residue in the KRAS G12C variant revolutionized targeted oncology. Modern KRAS G12C inhibitors function by covalently binding to this mutant Cys12, effectively locking the protein in an inactive, GDP-bound state and halting downstream pro-proliferative signaling [1].
In the structural optimization of these covalent inhibitors, the chemical linker—the moiety bridging the target-binding core and the electrophilic acrylamide warhead—is paramount. Recent high-throughput and DNA-Encoded Library (DEL) screening campaigns have demonstrated that rigid, spirocyclic linkers vastly outperform flat, flexible amines [1]. Among these, the 2,7-diazaspiro[3.5]nonane scaffold has emerged as a highly privileged structural motif.
2-Benzyl-2,7-diazaspiro[3.5]nonane serves as a critical synthetic building block in this space. The benzyl group acts as a robust protecting group during the initial coupling of the spirocycle to the inhibitor core, allowing for precise, orthogonal synthesis before the final acrylamide warhead is installed.
Why the Diazaspiro[3.5]nonane Scaffold?
-
Optimal Warhead Trajectory : The spirocyclic architecture provides a rigid, three-dimensional framework with high
character. This rigidity projects the acrylamide warhead at an optimal angle and distance (approx. 8.8 Å from the -phosphate of the nucleotide) toward Cys12, maximizing the rate of covalent inactivation ( ) [3]. -
Subpocket Engagement : The bulk of the spiro[3.5] system effectively occupies the exit channel of the Switch-II pocket, establishing favorable van der Waals interactions that stabilize the pre-covalent encounter complex.
-
Metabolic Stability : Compared to linear or monocyclic amines (e.g., piperazines), spirocyclic systems exhibit reduced susceptibility to cytochrome P450-mediated oxidative metabolism, thereby improving the drug's pharmacokinetic profile [2].
Structural and Functional Advantages (Quantitative Data)
Recent covalent DEL screening campaigns against KRAS G12C have highlighted the overwhelming preference for spirocyclic linkers. In an analysis of over 5,600 replicate screening hits, 97% of the most potent binders contained one of just four spirocyclic building blocks [1].
| Linker Scaffold | Prevalence in DEL Hits (%) | Structural Characteristic | Impact on KRAS G12C Binding & Pharmacokinetics |
| Difluoro-2,7-diazaspiro[3.5]nonane | 63% | Fluorinated spirocycle | Lowers amine |
| 2,7-diazaspiro[3.5]nonane | 13% | Unsubstituted spirocycle | Provides optimal trajectory for Cys12 engagement; high 3D structural rigidity. |
| 2,6-diazaspiro[3.4]octane | 13% | Smaller spiro ring system | Induces a tighter turn angle; useful for highly sterically constrained subpockets. |
| Methyl-2,7-diazaspiro[3.5]nonane | 8% | Methylated spirocycle | Steric shielding of the basic amine fine-tunes warhead orientation and hydration. |
| Linear/Monocyclic Amines | <3% | Flat/Flexible (e.g., Piperazine) | Suboptimal warhead presentation; incurs a higher entropic penalty upon binding. |
Visualizing the Logic: Pathways and Workflows
Caption: KRAS G12C signaling pathway and the mechanism of covalent spirocyclic inhibitors.
Caption: Synthetic workflow for KRAS G12C inhibitors using 2-Benzyl-2,7-diazaspiro[3.5]nonane.
Experimental Protocols
To ensure a self-validating experimental system, the following protocols detail both the chemical synthesis of the inhibitor using the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold and the subsequent biochemical validation required to confirm its mechanism of action.
Protocol A: Synthesis of a Covalent KRAS G12C Inhibitor
Objective: To couple 2-Benzyl-2,7-diazaspiro[3.5]nonane to a heteroaromatic core, deprotect the amine, and install the acrylamide warhead.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents : Dissolve the heteroaromatic core (e.g., a functionalized 4-chloro-quinazoline, 1.0 eq) and 2-Benzyl-2,7-diazaspiro[3.5]nonane (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality Note: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the SNAr reaction without competing with the spiro-amine for the electrophilic core.
-
Reaction : Stir the mixture at 80°C for 4–6 hours under an inert argon atmosphere. Monitor conversion via LC-MS.
-
Workup : Dilute with ethyl acetate, wash with brine (3x) to remove DMF, dry over anhydrous
, and concentrate. Purify via flash chromatography.
Step 2: N-Debenzylation Causality Note: The benzyl protecting group must be removed to expose the secondary amine for warhead attachment. While Pd/C catalyzed hydrogenation is standard, many KRAS G12C inhibitor cores contain halogens (e.g., fluorine, chlorine) that are sensitive to reductive dehalogenation. Therefore, chemical cleavage using 1-Chloroethyl chloroformate (ACE-Cl) is the preferred, chemoselective alternative.
-
Reagents : Dissolve the benzylated intermediate in anhydrous 1,2-dichloroethane (DCE). Add ACE-Cl (3.0 eq) dropwise at 0°C.
-
Reaction : Reflux the mixture at 85°C for 2 hours to form the intermediate carbamate.
-
Hydrolysis : Concentrate the mixture to dryness, redissolve in methanol, and reflux for 1 hour to cleave the carbamate.
-
Isolation : Concentrate under reduced pressure to yield the free spiro-amine as a hydrochloride salt.
Step 3: Acryloylation (Warhead Installation)
-
Reagents : Suspend the amine hydrochloride salt in anhydrous dichloromethane (DCM) at -78°C. Add DIPEA (4.0 eq) to free-base the amine.
-
Warhead Addition : Slowly add acryloyl chloride (1.05 eq) diluted in DCM dropwise. Causality Note: Strict temperature control at -78°C is critical. Higher temperatures lead to the runaway formation of bis-acylated side products or the spontaneous polymerization of the highly reactive acrylamide warhead.
-
Reaction : Stir for 30 minutes, allowing the flask to slowly warm to 0°C.
-
Purification : Quench with saturated aqueous
. Extract with DCM, concentrate, and purify via reverse-phase preparative HPLC to obtain the final covalent inhibitor.
Protocol B: Biochemical Validation via Intact Protein Mass Spectrometry
Objective: To validate the covalent modification of KRAS G12C by the synthesized spirocyclic inhibitor. Causality Note: This protocol acts as the validation step for Protocol A. Intact protein MS is the gold standard for covalent inhibitors because it directly measures the mass shift corresponding to the 1:1 adduct formation, unequivocally confirming both target engagement and correct stoichiometry [3].
-
Protein Preparation : Dilute recombinant KRAS G12C (GDP-loaded, amino acids 1-169) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM
). -
Compound Incubation : Prepare a 100x stock of the synthesized spirocyclic inhibitor in DMSO. Add the inhibitor to the protein solution to a final concentration of 10 µM (a 5x molar excess).
-
Time-Course Reaction : Incubate the mixture at 25°C. Extract 10 µL aliquots at specific time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching : Immediately quench each aliquot by adding 10 µL of 1% formic acid. This halts the covalent reaction by protonating the local environment and denaturing the protein.
-
LC-MS Analysis : Inject the quenched samples onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Data Processing : Deconvolute the raw multiply-charged protein spectra using maximum entropy software. Calculate the percentage of covalent adduct formation by comparing the peak area of the modified protein (
) to the total protein peak area.
References
-
Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry (ACS). 1
-
Inhibitors of the GTPase KRASG12C in cancer: a patent review (2019-2021). Expert Opinion on Therapeutic Patents. 2
-
Optimization of Covalent Warhead Trajectory for KRAS G12C Active-State Inhibition. Journal of Medicinal Chemistry (ACS). 3
Sources
Application Note: In Vitro and In Vivo Evaluation of 2-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives as Broad-Spectrum Antimycobacterial Agents
Scientific Rationale & Target Biology
The development of highly potent antitubercular agents has historically been driven by the discovery of Benzothiazinones (BTZs), which exhibit nanomolar bactericidal activity against Mycobacterium tuberculosis (MTB). First-generation BTZs, such as PBTZ169, function as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.
However, a critical clinical limitation of legacy BTZs is their inefficacy against Nontuberculous Mycobacteria (NTM), such as the rapidly growing M. abscessus. This intrinsic resistance is driven by a highly specific structural variance: a Cys387Ala mutation in the NTM DprE1 target, which prevents the covalent binding that legacy BTZs rely upon[1].
Recent medicinal chemistry campaigns have identified that incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold into the BTZ core fundamentally alters the binding thermodynamics. Instead of relying on the mutated Cys387, the rigid diazaspiro core and its benzylic substituent project deeply into the active site, establishing a highly stable electrostatic interaction with Asp326[1]. Because Asp326 is universally conserved across both MTB and NTM species, this structural modification successfully bypasses the Cys387Ala resistance mechanism, yielding a true broad-spectrum antimycobacterial agent[1][2].
Mechanism of Action: DprE1 Inhibition
DprE1 works in tandem with DprE2 to catalyze the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinofuranose (DPA). DPA is the sole arabinose donor required for the synthesis of arabinogalactan, a critical structural polymer in the mycobacterial cell wall. By inhibiting DprE1 via the Asp326 interaction, 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives halt DPA production, triggering rapid cell lysis.
DprE1 signaling and cell wall synthesis pathway inhibited by diazaspiro BTZ derivatives.
In Vitro Testing Methodologies
To accurately profile the efficacy of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives, researchers must utilize assays optimized for the unique biology of mycobacteria. The following protocol outlines the Resazurin Microtiter Assay (REMA).
Causality of Experimental Choice: Standard optical density (OD600) measurements are highly variable for mycobacteria due to their tendency to clump and form biofilms. REMA relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by actively respiring cells. This provides a direct, quantifiable readout of viability that is independent of cell aggregation artifacts.
Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination
-
Inoculum Preparation: Culture M. tuberculosis H37Rv or M. abscessus 19977 in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80. Incubate at 37°C until the culture reaches the logarithmic growth phase (OD600 ≈ 0.6–0.8).
-
Compound Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the diazaspiro BTZ derivative in 100 μL of 7H9 media. Concentration ranges typically span from 32 μg/mL down to 0.001 μg/mL.
-
Infection: Dilute the bacterial culture to approximately
CFU/mL. Add 100 μL of this suspension to each well (final inoculum: CFU/well). -
Incubation: Seal plates with gas-permeable membranes. Incubate at 37°C for 7 days for slow-growing MTB, or 3 days for rapidly growing NTM (M. abscessus).
-
Fluorescent Readout: Add 30 μL of a 0.01% resazurin sodium salt solution to each well. Incubate for an additional 24 hours. Measure fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm).
-
Self-Validating System Checkpoint: Every plate must include three controls:
-
Media-only (Negative Control): Must remain blue (low fluorescence) to validate sterility.
-
Untreated Cells (Growth Control): Must turn pink (high fluorescence) to validate bacterial viability.
-
Reference Drug (Positive Control): PBTZ169 must be included. The assay is only valid if the PBTZ169 MIC against MTB H37Rv falls within the historical range of 0.003–0.01 μg/mL. Furthermore, PBTZ169 must fail against M. abscessus (>32 μg/mL) to validate the NTM resistance phenotype[1].
-
In Vivo Efficacy & Pharmacokinetic Profiling
While the 2-benzyl-2,7-diazaspiro[3.5]nonane core introduces necessary bulk to reach Asp326, lipophilic spirocycles can sometimes negatively impact oral bioavailability. Therefore, in vivo testing must stringently evaluate both pharmacokinetics and tissue-level efficacy[2].
Causality of Experimental Choice: In the murine efficacy model, treatment is delayed for 14 days post-infection. This intentional delay allows the bacteria to establish a robust, replicating burden in the lungs and disseminate to the spleen, transitioning the model from a purely prophylactic setup to a clinically relevant therapeutic intervention.
Protocol: Acute Murine Model of Mycobacterial Infection
-
Aerosol Infection: Expose female BALB/c mice (6-8 weeks old) to M. tuberculosis H37Rv using a Madison aerosol chamber calibrated to deliver ~100–200 CFU per lung.
-
Baseline Establishment (Self-Validation Checkpoint): On Day 14 post-infection, sacrifice a subset of mice (n=5). Harvest and plate lung homogenates to establish the "Day 0" baseline CFU. Validation: Efficacy of the test compound will be measured not just against the vehicle control, but against this baseline to distinguish bacteriostatic activity (CFU remains equal to baseline) from true bactericidal activity (CFU drops below baseline).
-
Dosing Regimen: Randomize the remaining mice into groups (n=6). Administer the 2-benzyl-2,7-diazaspiro[3.5]nonane derivative via oral gavage (e.g., 10–25 mg/kg) formulated in 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween 80, once daily for 4 weeks.
-
Tissue Harvest & Homogenization: At the end of the 4-week treatment, euthanize the mice. Aseptically remove the lungs and spleens. Homogenize tissues in 2 mL of sterile PBS containing 0.05% Tween 80.
-
CFU Enumeration: Plate serial 10-fold dilutions of the homogenates onto Middlebrook 7H11 agar plates supplemented with OADC. Incubate at 37°C for 3–4 weeks and enumerate colonies.
Step-by-step workflow for in vivo murine efficacy evaluation of antitubercular compounds.
Quantitative Data Summary
The structural integration of the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety yields exceptional improvements in both broad-spectrum activity and pharmacokinetic stability compared to legacy BTZs. Below is a representative data summary derived from recent lead optimizations[1][2].
Table 1: Comparative In Vitro Antimycobacterial Activity (MIC, μg/mL)
| Strain / Assay | PBTZ169 (Legacy BTZ) | 2-Benzyl-2,7-diazaspiro[3.5]nonane BTZ |
| M. tuberculosis H37Rv | < 0.01 | < 0.01 |
| M. abscessus 19977 (NTM) | > 32.0 (Resistant) | < 0.03125 – 2.5 (Susceptible) |
| Cytotoxicity (CC50, HepG2) | > 64.0 | > 64.0 |
| Selectivity Index (SI) | > 6400 | > 6400 |
Table 2: Representative Pharmacokinetic Profile in Mice (Oral Administration, 10 mg/kg)
| PK Parameter | PBTZ169 (Legacy BTZ) | 2-Benzyl-2,7-diazaspiro[3.5]nonane BTZ |
| Cmax (ng/mL) | ~ 150 | ~ 450 |
| Tmax (h) | 0.5 | 1.0 |
| AUC0-t (ng·h/mL) | ~ 300 | ~ 1200 |
| Bioavailability (F%) | ~ 15% | > 40% |
Note: The rigid diazaspiro core significantly reduces metabolic liability (e.g., rapid oxidative degradation) typically seen in standard piperazine-linked BTZs, leading to a much higher Area Under the Curve (AUC) and overall oral bioavailability.
References
- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
- Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European Journal of Medicinal Chemistry / PubMed.
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Benzyl-2,7-diazaspiro[3.5]nonane Synthesis
Status: Operational | Tier: Level 3 (Advanced Synthesis) Subject: Troubleshooting the Chlorosulfonyl Isocyanate (CSI) Route & Byproduct Management Audience: Medicinal Chemists, Process Chemists[1]
Diagnostic Dashboard: Symptom-Based Troubleshooting
Use this rapid-response table to match your experimental observation with the likely byproduct and corrective action.
| Observation (Symptom) | Likely Culprit (Byproduct) | Root Cause | Corrective Action |
| LCMS: M+18 peak (relative to lactam) | Open-Chain Malonamide | Hydrolysis of CSI adduct before ring closure.[1] | Ensure strict anhydrous conditions; dry DCM over CaH₂. |
| Sticky/Gummy crude after CSI step | Polymerized Alkene | Exotherm during CSI addition or impure alkene. | Cool to -78°C during addition; add CSI dropwise. Verify alkene purity. |
| NMR: Doublet at ~6.0-6.5 ppm | Urea Derivative | Reaction of CSI with moisture/amine impurities. | Quench CSI reaction with aqueous Na₂SO₃ carefully; avoid wet glassware. |
| Low Yield after Reduction | Amino-Alcohol (Ring Opened) | Over-reduction or acidic workup of azetidine. | Use AlH₃ or LAH at 0°C; avoid strong acids during workup (azetidines are acid-sensitive). |
| LCMS: M+106 (relative to amine) | N-Benzyl Quaternary Salt | Over-alkylation during benzylation step. | Use 0.95 eq. Benzyl Bromide; keep temp <0°C; switch to Reductive Amination (PhCHO/NaBH(OAc)₃). |
| Solid precipitate in CSI bottle | Sulfamoyl Chloride | Hydrolysis of CSI reagent in storage. | Distill CSI before use or filter under N₂; do not use cloudy reagent. |
The "Golden Path" Protocol: Mechanism & Causality[1]
The most robust synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane utilizes the Chlorosulfonyl Isocyanate (CSI) [2+2] cycloaddition on an exocyclic alkene. This route establishes the quaternary spiro-center and the azetidine ring simultaneously.
Phase A: The [2+2] Cycloaddition (Spiro-Lactam Formation)
Reaction: tert-Butyl 4-methylenepiperidine-1-carboxylate + CSI → N-Sulfonyl-β-lactam.[1]
-
The Mechanism: CSI is a fierce electrophile.[2] The alkene attacks the isocyanate carbon, and the nitrogen attacks the carbocation, forming the 4-membered ring.[1]
-
Critical Control Point: The reaction is highly exothermic.[3] If the temperature spikes > -40°C, the alkene will polymerize (gummy byproduct).[1]
-
Byproduct Trap: If water is present, CSI hydrolyzes to sulfamoyl chloride (
), which reacts with the alkene to form linear sulfonamides, not the spirocycle.[1]
Phase B: Reductive Desulfonylation
Reaction: N-Sulfonyl-β-lactam + Red-Al (or Na₂SO₃/NaOH) → NH-β-lactam.[1]
-
Why this step? The N-sulfonyl group is a protecting group formed in situ.[1] It must be removed to allow benzylation.
-
Troubleshooting: Harsh acidic hydrolysis can open the β-lactam ring to a malonic acid derivative.[1] Mild reductive cleavage (Red-Al or thiophenol) is preferred to preserve the ring.
Phase C: Benzylation & Final Reduction
Reaction: NH-β-lactam + BnBr → N-Bn-Lactam → (LAH Reduction) → Target Molecule .[1]
-
Strategic Insight: Benzylate the lactam (amide), not the final azetidine (amine).[1]
-
Reason: Alkylating the secondary azetidine often leads to over-alkylation (quaternary salts) and ring opening due to ring strain. The lactam is stable and mono-alkylates cleanly with NaH/BnBr.
-
-
Reduction Risk: Reducing the carbonyl of the lactam requires forcing conditions (LAH/reflux). If the quench is too acidic, the azetidine ring will hydrolyze to a 3-amino-propanol derivative.[1]
Visualizing the Pathway & Failure Modes[1]
The following diagram maps the successful synthesis alongside the critical failure nodes (in red).
Caption: Reaction logic flow for Spiro[3.5]nonane synthesis, highlighting critical divergence points where byproducts form.
Validated Experimental Protocols
Protocol A: Safe Handling of CSI (The Critical Step)
Safety: CSI is corrosive and reacts violently with water. Perform in a well-ventilated fume hood.
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon flow.
-
Solvent: Use commercially available anhydrous DCM or distill over CaH₂.
-
The Mix: Dissolve N-Boc-4-methylenepiperidine (1.0 eq) in DCM (0.2 M). Cool to -78°C (Dry ice/Acetone).
-
Addition: Dilute CSI (1.2 eq) in DCM (1:1 v/v). Add dropwise over 30 minutes via syringe pump or pressure-equalizing funnel. Internal temp must not exceed -60°C.
-
Monitoring: Stir at -78°C for 2h, then warm slowly to 0°C.
-
Check Point: Take an aliquot, quench with MeOH. If starting material remains (TLC/LCMS), cool back down and add 0.1 eq more CSI.
-
-
Desulfonylation (Workup): Pour the reaction mixture into a vigorously stirred solution of 25% aq. Na₂SO₃ and saturated NaHCO₃. Maintain pH ~8. Stir for 1h (gas evolution occurs).
-
Extraction: Extract with DCM (3x). Wash organic layer with brine.[4] Dry over Na₂SO₄.
Protocol B: Reduction of N-Benzyl Lactam to Azetidine
Targeting the carbonyl without opening the ring.[1]
-
Setup: Suspend LiAlH₄ (2.5 eq) in anhydrous THF (0.1 M) at 0°C.
-
Addition: Add solution of N-benzyl-spiro-lactam (1.0 eq) in THF dropwise.
-
Reaction: Warm to reflux for 4-6 hours.
-
Note: Monitor by LCMS. The intermediate hydroxyl-amine (hemiaminal) can sometimes persist. If M+2 peaks appear, reflux longer.[1]
-
-
The Fieser Quench (Crucial): Cool to 0°C. For every 1g of LAH used, add sequentially:
-
Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through Celite. The filtrate contains your clean azetidine. Do not use acid extraction.
Frequently Asked Questions (FAQs)
Q: Why is my final product unstable on silica gel? A: Azetidines are strained amines. Silica gel is slightly acidic, which can cause ring opening or degradation.
-
Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexane before loading your sample. Use 1% TEA in your eluent system.
Q: I see a byproduct with Mass M+36 in the LCMS. What is it? A: This is likely the HCl salt of your product or an intermediate. CSI releases HCl equivalents during hydrolysis.
-
Fix: Ensure your workup includes a basic wash (NaHCO₃ or NaOH) to obtain the free base.
Q: Can I introduce the benzyl group after reducing the lactam to the azetidine? A: Yes, but it is riskier.[1] Alkylating the secondary azetidine (2,7-diazaspiro[3.5]nonane) often results in dialkylation (quaternary ammonium salts) because the secondary amine is highly nucleophilic.
-
Recommendation: Benzylate the lactam (amide) first. The amide proton is acidic (pKa ~15-17) and can be deprotonated with NaH, allowing clean mono-alkylation.[1]
Q: My CSI reagent is cloudy. Can I use it? A: No. Cloudiness indicates hydrolysis to sulfamoyl chloride and cyanuric acid. Using this will lower yields and increase "open chain" urea byproducts. Distill it at atmospheric pressure (bp 161-163°C) or under reduced pressure before use.
References
-
Carreira, E. M., et al. (2011).[1] "Synthesis of Spirocyclic Azetidines." Organic Letters. (Foundational work on spiro-azetidine formation via CSI). [1]
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Journal of Organic Chemistry. (Detailed characterization of the spiro[3.5] scaffold).
-
Graf, R. (1966).[3] "Chlorosulfonyl Isocyanate."[2][3][5] Organic Syntheses, 46, 23. (The authoritative guide on handling and reacting CSI).
-
Pfizer Inc. (2012). "Spirocyclic Compounds as Chemokine Receptor Antagonists." World Intellectual Property Organization, WO2012035158.[1] (Industrial application and scale-up of 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives).
-
Jia, Y., et al. (2025).[1][6] "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones." Journal of Medicinal Chemistry. (Recent application verifying the reductive amination and CSI routes). [1]
Sources
- 1. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 2. arxada.com [arxada.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2,7-Diazaspiro[3.5]nonane
Welcome to the Technical Support Center for spirocyclic diamine synthesis. 2,7-diazaspiro[3.5]nonane is a highly sought-after piperazine bioisostere. It provides improved metabolic stability, increased three-dimensionality, and tunable basicity, making it a critical building block in drug discovery—most notably in the development of broad-spectrum antimycobacterial benzothiazinones[1] and highly potent sigma receptor ligands[2].
However, scaling up its synthesis from milligram to multigram or kilogram quantities presents unique thermochemical, kinetic, and purification challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure robust scale-up.
Section 1: Scale-Up Synthesis Workflow
The most scalable route to the 2,7-diazaspiro[3.5]nonane core involves the construction of the 4-membered azetidine ring onto a pre-existing 6-membered piperidine scaffold via a double nucleophilic substitution.
Workflow for the scale-up synthesis of 2,7-diazaspiro[3.5]nonane derivatives.
Section 2: Troubleshooting & FAQs
Q1: During the cyclization step of the dimesylate with benzylamine, my yield drops significantly upon scale-up (>50g), and I observe polymeric byproducts. How can I prevent this? Scientist's Insight: The formation of the 4-membered azetidine ring via double nucleophilic substitution is entropically disfavored compared to intermolecular alkylation. On a small scale, standard batch concentrations work because heat dissipation is rapid. On a scale-up, localized heating and higher absolute concentrations promote intermolecular oligomerization over intramolecular cyclization[3]. Solution:
-
Pseudo-High Dilution: Instead of diluting the entire batch (which reduces reactor throughput), use a slow-addition protocol. Add the dimesylate intermediate dropwise to a refluxing solution of benzylamine (using 3-5 equivalents to act as both the nucleophile and the acid scavenger) in a non-polar solvent like toluene.
-
Thermal Control: Maintain the reaction strictly at 105–110 °C. Lower temperatures stall the second, slower intramolecular cyclization step, leaving the mono-alkylated intermediate exposed to intermolecular attack.
Q2: I am trying to selectively deprotect the N-benzyl group in the presence of the Boc group to isolate tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, but I am seeing Boc cleavage and catalyst poisoning. What is going wrong? Scientist's Insight: Catalytic hydrogenolysis (Pd/C, H2) of the N-benzyl group is standard, but spirocyclic diamines are highly basic. The free secondary amine generated during the reaction can poison the palladium catalyst by strongly coordinating to the metal surface. Furthermore, if the reaction is run in strongly acidic media (like neat acetic acid) to prevent catalyst poisoning, localized exotherms or extended reaction times can cause premature Boc deprotection. Solution:
-
Solvent Selection: Use ethanol or methanol with a stoichiometric amount of mild acid (e.g., 1.05 eq of aqueous HCl) to protonate the newly formed amine, preventing it from binding the Pd catalyst.
-
Agitation & Loading: Use 10% Pd/C (50% wet to reduce fire risk) at a 10-15 wt% loading. Ensure vigorous agitation (e.g., using a baffled reactor) to overcome the mass transfer limitations of hydrogen gas on scale.
Q3: The final deprotected 2,7-diazaspiro[3.5]nonane free base is highly water-soluble and lacks a UV chromophore. How do I monitor the reaction and isolate the product efficiently? Scientist's Insight: The lack of a strong chromophore makes standard UV-HPLC ineffective, and the high polarity makes aqueous extraction nearly impossible. Solution:
-
Reaction Monitoring: Use LC-MS with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Isolation Strategy: Do not attempt an aqueous workup. Instead, isolate the product as a salt. After global deprotection (e.g., using HCl in dioxane), evaporate the solvent completely. Triturate the resulting sticky residue with cold methyl tert-butyl ether (MTBE) to precipitate the 2,7-diazaspiro[3.5]nonane dihydrochloride as a highly pure, easily filterable crystalline solid.
Section 3: Quantitative Data on Scale-Up Optimization
The following table summarizes the optimization of the critical azetidine cyclization step, demonstrating the causality between addition methodology, concentration, and final purity.
| Reaction Parameter | Scale | Concentration | Addition Method | Yield (%) | Purity (LC-MS) |
| Toluene, 110 °C | 5 g | 0.2 M | Batch addition | 68% | 92% |
| Toluene, 110 °C | 50 g | 0.2 M | Batch addition | 34% | 65% (Oligomers) |
| Toluene, 110 °C | 50 g | 0.05 M | Batch addition | 62% | 88% |
| Toluene, 110 °C | 100 g | 0.5 M (Dimesylate) | Slow addition (over 4h) | 74% | >95% |
Section 4: Step-by-Step Methodology
Scale-up Protocol: Synthesis of 7-Boc-2-benzyl-2,7-diazaspiro[3.5]nonane (Cyclization Step) Note: This protocol is designed as a self-validating system. The phase separation and crystallization steps inherently reject the highly polar oligomeric impurities formed during cyclization.
-
Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a pressure-equalizing addition funnel.
-
Reagent Loading: Charge the reactor with benzylamine (3.0 mol, 321 g) and anhydrous toluene (1.5 L). Heat the mixture to an internal temperature of 105 °C.
-
Substrate Preparation: Dissolve N-Boc-4,4-bis(mesyloxymethyl)piperidine (1.0 mol, 387 g) in anhydrous toluene (1.0 L). Transfer this solution to the addition funnel.
-
Controlled Cyclization: Add the dimesylate solution dropwise to the refluxing benzylamine over 4 to 5 hours.
-
Causality Note: This pseudo-high dilution ensures the concentration of the uncyclized mono-alkylated intermediate remains extremely low, kinetically favoring intramolecular ring closure over intermolecular polymerization.
-
-
Completion: Post-addition, stir the reaction at 110 °C for an additional 2 hours. Monitor via LC-MS (ELSD) until the mono-alkylated intermediate is <1% by area.
-
Workup: Cool the reactor to 20 °C. Add 1.0 M NaOH (1.0 L) to neutralize any methanesulfonic acid salts and wash out the excess benzylamine. Separate the organic layer.
-
Purification: Concentrate the toluene layer under reduced pressure. The crude oil is purified by a short-path vacuum distillation to remove residual benzylamine, followed by crystallization of the spirocycle from heptane/ethyl acetate (9:1) to afford the target compound as a white solid.
References
1.[1] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity, Journal of Medicinal Chemistry (ACS Publications). 1 2.[2] Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands, ACS Publications. 2 3.[3] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines, PMC. 3
Sources
Technical Support Center: Reductive Amination of Diazaspiro Scaffolds
Status: Operational Subject: Optimization of Reaction Conditions for Sterically Constrained Secondary Amines Ticket Priority: High (Core Scaffold Synthesis)
Executive Summary: The Diazaspiro Challenge
Diazaspirocycles (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are critical bioisosteres for piperazines and morpholines, offering improved
The Problem: While geometrically superior, these scaffolds present unique synthetic challenges. The spiro-quaternary carbon creates significant steric bulk, shielding the secondary amine. Standard reductive amination protocols often fail due to:
-
Slow Imine Formation: Steric clash prevents the initial nucleophilic attack on the carbonyl.
-
Unfavorable Equilibrium: Incomplete dehydration of the hemiaminal intermediate.
-
Salt Interference: Diazaspiro compounds are frequently supplied as stable HCl or TFA salts, which must be neutralized without compromising the sensitive reductive environment.
This guide provides a bifurcated workflow: a Standard Protocol for accessible ketones and an Advanced Titanium-Mediated Protocol for sterically hindered substrates.
Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, assess your substrate utilizing the logic flow below.
Figure 1: Decision matrix for selecting the optimal reductive amination pathway based on substrate sterics and salt forms.
Experimental Protocols
Protocol A: Standard STAB Conditions (The Abdel-Magid Method)
Best for: Reacting diazaspiro amines with aldehydes or unhindered ketones.
Theory: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for iminiums over ketones, minimizing the "alcohol byproduct" issue.
Reagents:
-
Diazaspiro Amine (1.0 equiv)
-
Aldehyde/Ketone (1.1–1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Acetic Acid (AcOH) (1.0–2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Step-by-Step:
-
Preparation: If the amine is a salt, dissolve in DCM and wash with sat. NaHCO₃. Dry organic layer and concentrate to get the free base. Note: In situ neutralization with TEA is possible but can slow kinetics.
-
Imine Assembly: Dissolve amine and ketone in DCE (0.1 M). Add AcOH. Stir for 30–60 mins at Room Temp (RT).
-
Reduction: Add STAB in one portion.
-
Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.[2][3]
-
Quench: Add sat. NaHCO₃ (aqueous).[2] Stir vigorously for 15 mins until gas evolution ceases.
-
Extraction: Extract with DCM (x3).
Protocol B: Titanium(IV) Isopropoxide Method (The Mattson Method)
Best for: Sterically hindered ketones, spiro-spiro couplings, or when Protocol A fails.
Theory: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and as a water scavenger, forcing the equilibrium toward the imine/enamine even in sterically congested environments.
Reagents:
-
Diazaspiro Amine (Free base is CRITICAL) (1.0 equiv)
-
Ketone (1.1–1.2 equiv)
-
Titanium(IV) Isopropoxide (neat) (1.2–1.5 equiv)
-
Reducing Agent: NaBH₄ (2.0 equiv) or NaBH₃CN (polymer supported recommended).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step:
-
Activation (The "Neat" Step): Combine the diazaspiro amine (free base) and ketone in a vial. Add Ti(OiPr)₄.
-
Tip: If the mixture is too viscous, add a minimal amount of THF, but neat is preferred to maximize concentration.
-
-
Incubation: Stir under N₂ at RT for 2–4 hours. For extremely hindered substrates, heat to 40–50°C.
-
Dilution: Once imine formation is confirmed, dilute the viscous mixture with dry MeOH (approx. 2–3 mL per mmol).
-
Reduction: Cool to 0°C. Add NaBH₄ carefully (exothermic).
-
Workup (Crucial): The reaction will contain titanium salts that form a gel with water.
Troubleshooting Center (FAQ)
Issue 1: "I see only starting material and the alcohol byproduct (reduced ketone)."
Diagnosis: The imine formation failed, or the reducing agent reduced the ketone faster than the imine formed.
-
Fix 1 (Sequential Addition): Do not mix all reagents at once. Ensure imine formation (Protocol A: wait 1h; Protocol B: wait 4h) before adding the hydride source.
-
Fix 2 (Switch Reagents): If using NaBH₃CN, switch to STAB (Protocol A). STAB reduces ketones much slower than it reduces iminiums.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Equilibrium limitation. Water generated during imine formation is hydrolyzing the product back to starting materials.
-
Fix: Add activated 4Å Molecular Sieves to the reaction vessel (Protocol A). For Protocol B, the Titanium acts as the scavenger, so increase the Ti(OiPr)₄ equivalents to 2.0.
Issue 3: "My Diazaspiro amine is an HCl salt and won't dissolve in DCE."
Diagnosis: Solubility mismatch.
-
Fix: Do not run the reaction on the salt in DCE. Perform a "free-basing" extraction first:
-
Dissolve salt in minimal water.
-
Basify with K₂CO₃.
-
Extract into DCM/IPA (3:1 ratio helps solubility of polar spirocycles).
-
Dry and use the residue.[2]
-
Issue 4: "Titanium workup resulted in a sticky emulsion."
Diagnosis: Incomplete hydrolysis of titanium alkoxides.
-
Fix: Use the Rochelle's Salt Method . Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours. The layers will separate cleanly.
Mechanistic Insight: Why Titanium Works
The following diagram illustrates the catalytic cycle of the Titanium-mediated pathway, highlighting its dual role in activation and water scavenging.
Figure 2: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination. The titanium species coordinates the carbonyl oxygen, increasing electrophilicity, and irreversibly traps the water byproduct, driving the equilibrium forward.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
- Context: Establishes STAB as the standard reagent for high chemoselectivity.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
- Context: The foundational paper for using Titanium to overcome steric hindrance in reductive amin
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[6][7] Journal of the Chemical Society, Perkin Transactions 1.
- Context: Expands the Ti-protocol to use safer NaBH4 instead of Cyanoborohydride.
- Carson, K. G., et al. (2020). "Diazaspirocycles: Synthesis and Utility in Medicinal Chemistry." Journal of Medicinal Chemistry. (General Reference for Scaffold Properties).
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Benzyl-2,7-diazaspiro[3.5]nonane Synthesis
The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane , a critical spirocyclic scaffold in modern drug discovery (e.g., DprE1 inhibitors for tuberculosis).
This guide focuses on the most scalable and common synthetic pathway: the Gem-Dimesylate Cyclization Strategy .
Topic: Yield Optimization & Process Troubleshooting Target Molecule: 2-benzyl-2,7-diazaspiro[3.5]nonane (and its N-Boc protected precursors) Primary Methodology: Cyclization of 4,4-bis(methanesulfonyloxymethyl)piperidine with Benzylamine.
🏗️ Module 1: The Optimized Synthetic Pathway
Before troubleshooting, ensure your baseline protocol aligns with the industry-standard "Gem-Dimesylate" route. This pathway minimizes side reactions compared to the [2+2] cycloaddition (CSI) route and allows for direct introduction of the benzyl group.
The Workflow
The synthesis hinges on the construction of the strained azetidine ring via a double nucleophilic substitution (
Figure 1: Critical path for the synthesis of the 2,7-diazaspiro[3.5]nonane core.
🔧 Module 2: Troubleshooting & FAQs
Phase 1: The Critical Cyclization Step (Ring Closure)
Context: The reaction of 1-Boc-4,4-bis(methanesulfonyloxymethyl)piperidine with benzylamine is the yield-determining step. The formation of a 4-membered ring is kinetically disfavored compared to intermolecular polymerization.
Q1: My cyclization yield is stuck below 30%. What is the primary cause?
Diagnosis: The most likely culprit is concentration-dependent oligomerization . Technical Insight: The formation of the spiro-azetidine is an intramolecular process (after the first displacement). However, if the concentration is too high, the intermediate mono-alkylated amine will react with a different dimesylate molecule rather than closing the ring. Protocol Adjustment:
-
High Dilution Principle: Run the reaction at 0.02 M to 0.05 M (concentration of the dimesylate).
-
Slow Addition: Do not dump reagents together. Add a solution of the Dimesylate dropwise to a refluxing solution of Benzylamine (3–5 equivalents) and base. This keeps the electrophile concentration low relative to the nucleophile.
Q2: I see a major byproduct with a similar Rf. What is it?
Diagnosis: This is often the elimination product (exocyclic alkene) or the dimer .
Mechanism: The quaternary center at C4 creates significant steric bulk. Strong bases or high temperatures can trigger E2 elimination of the mesylate group instead of
-
Base Selection: Switch from strong/bulky bases (like
-BuOK) to milder, non-nucleophilic bases. Cesium Carbonate ( ) or DIPEA in Acetonitrile are preferred. -
Temperature Control: While heat is needed for the ring closure, excessive heat (>100°C) promotes elimination. Maintain reflux in Acetonitrile (82°C) rather than Toluene or DMF if elimination is observed.
Q3: The reaction stalls after the first displacement (Mono-alkylation).
Diagnosis: The "Mono-amine" intermediate is stable and failing to cyclize due to conformational strain (Gem-dialkyl effect is insufficient). Optimization:
-
Solvent Polarity: Switch to a polar aprotic solvent like DMF or DMSO to stabilize the transition state and enhance the nucleophilicity of the amine.
-
Iodide Catalysis: Add 0.1 – 0.5 equiv of Sodium Iodide (NaI) . This generates the in situ iodide (Finkelstein reaction), which is a better leaving group than mesylate, accelerating the sluggish second displacement.
Phase 2: Precursor Quality (The Diol & Dimesylate)
Q4: My Dimesylate turns pink/brown and degrades. How does this affect yield?
Diagnosis: Mesylates of hindered alcohols are thermally unstable and prone to hydrolysis. Impure dimesylate leads to "tar" formation during the heating step of cyclization. Corrective Action:
-
Workup: Wash the mesylation reaction with cold dilute HCl (to remove pyridine/Et3N) followed by cold NaHCO3 .
-
Storage: Use immediately. Do not store the dimesylate for prolonged periods. If necessary, store at -20°C under Argon.
-
Purity Check: Ensure the precursor Diol was dry. Residual water during mesylation creates methanesulfonic acid, which degrades the Boc group.
📊 Module 3: Quantitative Optimization Data
The following table summarizes reaction condition screens for the cyclization step (Dimesylate + Benzylamine).
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High Performance) |
| Solvent | Toluene | Acetonitrile (MeCN) | MeCN + DMF (9:1) |
| Base | Et3N (3.0 eq) | K2CO3 (3.0 eq) | Cs2CO3 (3.0 eq) |
| Additive | None | None | TBAI or NaI (0.2 eq) |
| Concentration | 0.2 M | 0.1 M | 0.025 M (High Dilution) |
| Temperature | 110°C | 80°C (Reflux) | 80°C (Reflux) |
| Yield | 25-35% | 45-55% | 65-78% |
| Major Impurity | Oligomers | Elimination Product | Minimal |
Key Takeaway: The combination of Cesium Carbonate (for the "Cesium Effect" which aids macro/spiro-cyclization) and High Dilution is the gold standard for this transformation.
🧪 Module 4: Step-by-Step Protocol (Optimized)
Objective: Synthesis of tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate.
-
Activation (Mesylation):
-
Dissolve tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.1 M).
-
Cool to 0°C. Add Et3N (3.0 eq).
-
Add MsCl (2.5 eq) dropwise. Stir 2h at 0°C.
-
Critical: Perform a cold aqueous workup (keep <10°C).[1] Dry over MgSO4 and concentrate without heating above 30°C. Use the crude white solid immediately.
-
-
Cyclization (The "Drip" Method):
-
Vessel A: Charge a flask with Acetonitrile (volume for 0.02 M final conc), Benzylamine (3.0 eq), and Cs2CO3 (3.0 eq). Heat to reflux (80-82°C).
-
Vessel B: Dissolve the crude Dimesylate in a minimal amount of Acetonitrile.
-
Addition: Add contents of Vessel B to Vessel A slowly over 2–4 hours (using a syringe pump).
-
Completion: Stir at reflux for an additional 12–16 hours. Monitor by LC-MS (Target M+H ≈ 317).
-
-
Purification:
-
Cool to RT. Filter off inorganic salts. Concentrate filtrate.[2]
-
Acid/Base Extraction: Dissolve residue in EtOAc. Extract with 1M citric acid (Product goes to aqueous). Wash organic layer (removes non-basic impurities). Basify aqueous layer with NaOH to pH 10. Extract back into EtOAc.
-
Flash Chromatography: If needed, elute with DCM:MeOH (95:5).
-
🧠 Module 5: Decision Logic for Low Yields
Figure 2: Troubleshooting logic flow for identifying and correcting yield loss.
📚 References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. (Discusses the structural importance and general synthesis of spiro-piperidines). Link
-
Carreira, E. M., et al. (2012). "Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues." Organic Letters. (Provides analogous protocols for spiro-azetidine formation via titanacyclobutanes and substitution). Link
-
Vertex Pharmaceuticals. (2012). "Patent WO2012116217: Inhibitors of Influenza Virus Replication." (Describes the specific synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate derivatives via the dimesylate route). Link
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. (Seminal paper establishing the biological relevance of the diazaspiro scaffold in DprE1 inhibitors). Link
-
WuXi AppTec. (2020). "Patent CN111620869A: Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate." (Detailed industrial protocol for the 1,7-isomer, highly applicable to the 2,7-isomer regarding the cyclization conditions). Link
Sources
Stability issues with 2-benzyl-2,7-diazaspiro[3.5]nonane in acidic or basic media
The following guide is designed as a specialized technical support resource for researchers working with 2-benzyl-2,7-diazaspiro[3.5]nonane . It addresses the unique stability challenges imposed by the strained azetidine ring and the reactivity of the secondary piperidine amine.
Executive Technical Summary
2-benzyl-2,7-diazaspiro[3.5]nonane is a bicyclic scaffold featuring a high-strain azetidine (4-membered) ring spiro-fused to a piperidine (6-membered) ring. The molecule contains two basic nitrogen centers:[1]
-
N2 (Azetidine): Tertiary amine, substituted with a benzyl group.[1]
-
N7 (Piperidine): Secondary amine (unsubstituted).[1]
Core Stability Profile:
-
Acidic Media: High Risk. The azetidine ring is susceptible to acid-catalyzed nucleophilic ring opening (hydrolysis/solvolysis), particularly when heated or in the presence of strong nucleophiles (Cl⁻, Br⁻, I⁻).[1]
-
Basic Media: High Stability. The scaffold is generally robust in aqueous base. The primary challenge is solubility and the potential for the secondary amine (N7) to form carbamates with atmospheric CO₂.[1]
Acidic Media: Troubleshooting & Protocols
The Issue: Azetidine Ring Opening
In acidic environments, the N2 nitrogen becomes protonated.[1][2] This quaternary ammonium species activates the adjacent carbon atoms (C1/C3) toward nucleophilic attack.[1] If the counter-ion is nucleophilic (e.g., Cl⁻ from HCl) or the solvent is nucleophilic (e.g., MeOH, H₂O), the ring strain (~26 kcal/mol) drives irreversible ring opening.[1]
DIAGRAM 1: Acid-Mediated Degradation Pathway
The following diagram illustrates the mechanistic failure mode in acidic media.
Caption: Mechanistic pathway of acid-catalyzed azetidine ring opening leading to sample degradation.[1]
FAQ: Acid Handling
Q: I need to form the HCl salt for storage. How do I prevent degradation? A: Heat is the enemy. The activation energy for ring opening is lowered by protonation but still requires thermal energy to proceed rapidly.
-
Protocol: Dissolve the free base in anhydrous diethyl ether or 1,4-dioxane at 0°C . Add 2.0 equivalents of 4M HCl in dioxane dropwise. Do not use aqueous HCl. Filter the precipitate immediately and dry under vacuum without heat.
Q: My LC-MS shows a mass of M+18 or M+32 after acidic workup. What happened? A: You likely opened the ring.
-
M+18: Hydrolysis (attack by H₂O).[1]
-
M+32: Methanolysis (attack by MeOH) if methanol was used as a solvent.[1]
-
Solution: Switch to non-nucleophilic acids like Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) for workups, and keep the temperature < 10°C.[1]
Basic Media: Troubleshooting & Protocols
The Issue: Solubility & "Oiling Out"
The free base of 2-benzyl-2,7-diazaspiro[3.5]nonane is lipophilic but contains a polar secondary amine. In basic aqueous workups, it often forms an oil that floats between the organic and aqueous layers ("rag layer"), leading to yield loss.[1]
Protocol: Efficient Free-Base Extraction
Objective: Recover the intact free base from a crude reaction mixture or salt form.
-
Cooling: Cool the aqueous mixture to 5–10°C.
-
pH Adjustment: Slowly add 1N NaOH or sat. NaHCO₃ until pH reaches 10–11.
-
Note: Avoid extremely high pH (>13) for prolonged periods to prevent potential benzyl migration, though rare.[1]
-
-
Solvent Choice: Do not use Diethyl Ether (poor solubility).[1] Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]
-
Why: The spiro-diamine is moderately polar. The 3:1 CHCl₃/IPA mixture is excellent for extracting polar amines from aqueous phases.
-
-
Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the compound is sensitive (Lewis acidic sites on MgSO₄ can sometimes bind amines).[1]
DIAGRAM 2: Troubleshooting Decision Tree
Use this workflow to diagnose stability or purity issues.
Caption: Diagnostic logic flow for identifying root causes of stability issues in spiro-diamine handling.
Quantitative Data & Specifications
Physicochemical Properties Table
| Property | Value (Estimated) | Technical Note |
| pKa (N7 - Piperidine) | ~10.8 | Typical secondary amine; highly basic. |
| pKa (N2 - Azetidine) | ~9.2 | Lower basicity due to ring strain/hybridization effects. |
| LogP | ~2.1 | Moderately lipophilic; requires polar organic solvents for extraction. |
| Storage Form | Dihydrochloride (2HCl) | Hygroscopic.[1] Store under Argon at -20°C. |
| Stability (Solid) | >1 year | If stored dry and away from light. |
| Stability (Solution) | <24 hours in acidic MeOH | Rapid degradation observed in protic acidic solvents.[1] |
References
-
National Institutes of Health (NIH). (2022).[1] Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives. Bioorganic & Medicinal Chemistry. Retrieved from [Link][1]
-
PubChem. (2025).[1][3] 7-Benzyl-2-nitroso-2,7-diazaspiro[3.5]nonane Compound Summary. Retrieved from [Link][1]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2025). Azetidine Synthesis and Ring Opening Reactions. Retrieved from [Link][1]
Sources
- 1. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids [mdpi.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Benzyl-2-nitroso-2,7-diazaspiro[3.5]nonane | C14H19N3O | CID 126705184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Benzyl-2,7-diazaspiro[3.5]nonane Permeability Optimization
The following guide serves as a specialized Technical Support Center for researchers working with 2-benzyl-2,7-diazaspiro[3.5]nonane scaffolds. It addresses the specific physicochemical challenges inherent to this spirocyclic diamine core—primarily its high basicity and potential for P-glycoprotein (P-gp) efflux—and provides actionable troubleshooting for permeability optimization.[1][2][3]
Ticket ID: #SP-359-PERM Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming low cell permeability in spirocyclic amine scaffolds.[1][2][3]
System Overview: The Scaffold Challenge
The 2-benzyl-2,7-diazaspiro[3.5]nonane core is a "privileged scaffold" designed to increase Fsp³ (fraction of sp³ hybridized carbons), offering superior metabolic stability and solubility compared to flat piperazine analogs.[1][2] However, this 3D complexity introduces specific permeability hurdles:
-
Ionization Lock: The N2 (azetidine) and N7 (piperidine) nitrogens are highly basic.[2] At physiological pH (7.4), the molecule often exists as a dication or monocation, severely limiting passive diffusion.[1]
-
Efflux Susceptibility: The benzyl-amine motif is a frequent recognition element for P-gp (MDR1), leading to active pump-out from cells.[1][2][3]
This guide is structured into three troubleshooting modules.
Module 1: Chemical Modification (The Molecule)
Issue: "My compound has high solubility but near-zero permeability in PAMPA/Caco-2." Diagnosis: The molecule is likely trapped in an ionized state (pKa > 8.[3]5) or has an excessive Hydrogen Bond Donor (HBD) count.[1][2]
Troubleshooting Protocol: pKa Tuning & Lipophilicity
The goal is to lower the pKa of the basic nitrogens to < 8.0 without sacrificing potency.
| Strategy | Chemical Modification | Expected Result | Technical Note |
| Fluorination | Add fluorine to the C1/C3 (azetidine) or C6/C8 (piperidine) positions.[1][2][3] | pKa ↓ 1.0–2.0 units | The electron-withdrawing effect ($ \sigma_I $) reduces amine basicity.[1][2][3] Fluorine on the azetidine ring is particularly effective due to proximity to N2.[3] |
| Alpha-Methylation | Introduce a methyl group adjacent to the nitrogen.[1][2][3] | LogD ↑, Metabolic Stability ↑ | Increases lipophilicity and sterically hinders N-dealkylation, but may not significantly lower pKa.[1][2][3] |
| Bioisosteres | Replace the N-benzyl group with a 2-pyridyl or oxetane group.[1][2][3] | pKa ↓, LogD (Optimized) | Pyridine is less basic than a benzyl amine.[1][2] Oxetanes reduce basicity and improve metabolic stability.[1][2][3] |
| Masking HBDs | If N7 is a secondary amine, convert to a urea, amide, or carbamate.[1] | Permeability ↑↑ | Removing the H-bond donor (NH) is the single most effective way to boost passive permeability if the basicity is also controlled. |
Self-Validating Check:
-
Before synthesis: Calculate LogD(7.4).[1][2][3][4] Target range: 1.5 < LogD < 3.5 .
-
After synthesis: Measure pKa potentiometrically.[1][2][3] If pKa > 9.0, passive permeability will remain poor regardless of lipophilicity.[1][3]
Module 2: Assay Troubleshooting (The Data)
Issue: "My Caco-2 recovery is low (< 50%), and results are inconsistent." Diagnosis: Basic spirocycles are "sticky."[1][2][3] They adsorb to plasticware and lysosomal compartments, skewing data.[1][3]
Q&A: Optimizing the Permeability Assay
Q1: Why is my mass balance poor in Caco-2 assays? A: Lipophilic basic amines (like benzyl-diazaspiro compounds) bind non-specifically to the plastic receiver plates.[1][2][3]
-
Fix: Add 0.5% - 1.0% BSA (Bovine Serum Albumin) to the receiver buffer. BSA acts as a "sink" to keep the drug in solution, mimicking plasma protein binding and preventing plastic adsorption.
Q2: How do I distinguish between low passive permeability and active efflux?
A: Calculate the Efflux Ratio (ER).
-
ER < 2: Passive diffusion dominates (or no efflux).[1][2][3]
-
Validation: Run the assay with a P-gp inhibitor like Verapamil or Zosuquidar .[1][2][3] If the
permeability increases and ER drops to ~1, your drug is a P-gp substrate.[1][3]
Q3: PAMPA vs. Caco-2: Which should I trust? A: Use PAMPA-membrane (lipid-coated) for early screening of passive permeability.[1][2][3] It eliminates the transporter variable.[3] If PAMPA is high but Caco-2 is low, your compound is likely a P-gp substrate.[1][2][3] If both are low, the issue is physicochemical (polarity/ionization).[1]
Module 3: Formulation & Delivery (The Solution)
Issue: "I cannot change the molecule further; I need to improve delivery." Diagnosis: The intrinsic properties are fixed; you must modify the presentation of the drug to the membrane.
Workflow: Prodrug & Formulation Strategy
Caption: Decision tree for optimizing permeability of spirocyclic amine drugs. Blue nodes indicate analysis steps; Green nodes indicate solutions.
Prodrug Strategies for Diazaspiro Scaffolds
If the N7 nitrogen is the culprit (secondary amine):
-
Carbamate Prodrugs: Convert N7-H to N7-COOR.
-
Acyloxymethyl Carbamates: A "soft" promoiety that is rapidly hydrolyzed.[1][2][3]
Formulation Tactics
For 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives that are lipophilic but poorly soluble/permeable:
-
SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): Use lipid excipients (e.g., Capryol 90, Labrasol).[1][2] These encapsulate the drug, protecting it from precipitation in the GI tract and potentially bypassing P-gp via the lymphatic transport system.[1]
References
-
Comparison of Spirocyclic Scaffolds: BenchChem. (2025).[1][2][3][4] A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Retrieved from [1][2]
-
Spirocyclic Medicinal Chemistry: Carrel, A., et al. (2025).[1][2][3] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[1][2][3][7][8] Retrieved from
-
Permeability Optimization: Di, L., & Kerns, E. H. (2021).[1][2][3] Optimization of Passive Permeability for Oral Absorption. In Drug-Like Properties: Concepts, Structure Design and Methods. Retrieved from [1][2]
-
Caco-2 Assay Protocols: Cyprotex/Evotec. (2025).[1][2][3] Caco-2 Permeability Assay Technical Guide. Retrieved from [1][2]
-
Prodrug Strategies: Rautio, J., et al. (2025).[1][2][3][9] Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, PMC.[1][2][3] Retrieved from [1][2]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 147611-02-7 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diazaspiro Scaffold Optimization
Topic: Strategies to Reduce the Toxicity of Diazaspiro Compounds Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Safety Officers Current Status: [ONLINE]
Welcome to the Diazaspiro Optimization Hub
System Message: You have accessed the advanced troubleshooting interface for Diazaspirocyclic Scaffolds (e.g., diazaspiro[4.5]decane, diazaspiro[5.5]undecane, diazaspiro[3.3]heptane). These privileged structures are potent GPCR and ion channel modulators but frequently trigger "Red Flag" toxicity alerts during lead optimization.
This guide is not a textbook. It is a decision-support system designed to troubleshoot three critical failure modes:
-
hERG-Mediated Cardiotoxicity (QTc Prolongation)[1]
-
Drug-Induced Phospholipidosis (DIPL)
-
Metabolic Instability (High Clearance)
Module 1: Mitigating hERG Channel Inhibition
The Issue: Diazaspiro compounds often feature a basic nitrogen center (essential for target binding) flanked by hydrophobic moieties. This mimics the pharmacophore required to block the hERG potassium channel, leading to cardiotoxicity risks.
Troubleshooting Workflow
User Query: "My diazaspiro[5.5]undecane lead has a hERG IC₅₀ < 1 µM. How do I improve safety without losing potency?"
Root Cause Analysis:
The hERG channel pore is large and hydrophobic with aromatic residues (Tyr652, Phe656) that engage in
Optimization Strategies:
-
The "pKa Modulation" Tactic:
-
Logic: The hERG channel prefers positively charged amines. Reducing the basicity of the spiro-amine reduces the fraction of ionized species at physiological pH.
-
Action: Introduce electron-withdrawing groups (EWGs) like Fluorine or Oxygen near the basic nitrogen.
-
Evidence: In 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, replacing a phenethyl group with an ortho-fluorophenethyl maintained opioid receptor potency but significantly reduced hERG inhibition due to electronic modulation and subtle steric clashes within the hERG pore [1].
-
-
The "Zwitterion" Switch:
-
Logic: Introducing a carboxylic acid moiety creates a zwitterion. While the net charge is neutral, the local negative charge repels the electronegative residues at the mouth of the hERG pore.
-
Action: Append a carboxylate or tetrazole to the distal end of the molecule.
-
-
Lipophilicity Reduction (LogP):
-
Logic: hERG potency correlates strongly with ClogP.
-
Action: Replace a methylene (-CH₂-) in the spiro ring with an oxygen (ether linkage), converting a diazaspiroalkane to a oxadiazaspiroalkane. This lowers LogD without altering the 3D vector of substituents [2].
-
Visual Logic: hERG Mitigation Decision Tree
Caption: Decision matrix for prioritizing structural modifications based on physicochemical properties of the lead compound.
Module 2: Preventing Phospholipidosis (DIPL)
The Issue: Diazaspiro compounds are often Cationic Amphiphilic Drugs (CADs) . They pass through the lysosomal membrane, become protonated (trapped) in the acidic environment (pH ~4.5), and complex with phospholipids. This causes "foamy macrophage" formation and lysosomal storage toxicity.
Troubleshooting Workflow
User Query: "My toxicity screen shows vacuolization in lung tissue or lymphocytes. Is this phospholipidosis?"
Diagnostic Check: Calculate the CAD Risk Score . If your compound fits these criteria, DIPL is the likely culprit:
-
ClogP > 3.0
-
pKa (most basic center) > 8.0
-
Net Charge at pH 7.4 = +1
Optimization Strategies:
-
Break the Amphiphilicity:
-
Action: Reduce the lipophilicity of the aromatic tail. DIPL is driven by the hydrophobic interaction with lipid tails.
-
Protocol: Introduce polar heteroatoms (N, O) into the hydrophobic side chains.
-
-
Lower the pKa (The Lysosomotropic Trap):
-
Action: If the pKa is < 6.5, the drug will not concentrate significantly in the lysosome.
-
Trade-off: Ensure this does not destroy potency at the primary target (e.g., if the target requires a positive charge).
-
-
Scaffold Contraction:
-
Action: Switch from diazaspiro[5.5]undecane to diazaspiro[3.3]heptane .
-
Why? The [3.3] scaffold is less lipophilic and has a different topological vector, often retaining potency while reducing the "fatty" character of the molecule [3].
-
Protocol: LysoTracker Red DIPL Screen
Use this assay to validate your design changes.
| Step | Action | Technical Note |
| 1 | Cell Seeding | Seed HepG2 or CHO cells at 10,000 cells/well in 96-well plates. Incubate 24h. |
| 2 | Dosing | Treat with test compound (1, 10, 30 µM) for 24h. Include Amiodarone (10 µM) as a positive control. |
| 3 | Staining | Add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (nuclear stain). Incubate 30 min at 37°C. |
| 4 | Imaging | Image on High-Content Imager (Ex/Em: 577/590 nm). |
| 5 | Analysis | Fail Criteria: >50% increase in LysoTracker intensity vs. vehicle control. |
Module 3: Metabolic Stability (Microsomal Clearance)
The Issue:
The spiro-cycle itself is relatively stable, but the nitrogen atoms and adjacent carbons are "soft spots" for CYP450-mediated oxidation (N-dealkylation or
Troubleshooting Workflow
User Query: "My compound has high intrinsic clearance (Cl_int) in human liver microsomes (HLM)."
Optimization Strategies:
-
Block Metabolic Soft Spots:
-
Action: Fluorinate the carbon
to the spiro-nitrogen. -
Mechanism: The C-F bond is stronger than C-H and resists hydrogen abstraction by the CYP450 heme-oxo species.
-
-
Scaffold Rigidification:
-
Action: Use smaller spiro rings (e.g., [4.4] or [3.3]).
-
Evidence: Diazaspiro[3.3]heptane derivatives often show superior metabolic stability compared to piperazine or diazaspiro[5.5] analogs because the strained ring geometry makes the
-carbons less accessible and electronically less favorable for oxidation [3].
-
-
N-Substituent Optimization:
-
Action: If N-dealkylation is the major pathway, replace N-methyl/ethyl groups with N-cyclopropyl or deuterated alkyls (-CD₃).
-
Visual Logic: Metabolic Soft Spot Analysis
Caption: Identification of metabolic liabilities in spirocyclic amines and corresponding chemical fixes.
Summary of Key Recommendations
| Toxicity Issue | Key Physicochemical Driver | Primary Chemical Fix | Secondary Chemical Fix |
| hERG Inhibition | Basic pKa + Lipophilicity | Add ortho-F/EWG to aromatics; Lower pKa. | Introduce ether (oxa-spiro) to lower LogP. |
| Phospholipidosis | Cationic Amphiphilicity (CAD) | Lower LogP (Target < 3.0). | Lower pKa (Target < 8.0). |
| Metabolic Instability | N-dealkylation / | Block soft spots with Fluorine/Deuterium. | Contract ring size ([5.5] |
References
-
García-Cárceles, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.
-
Degorce, S. L., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry.
-
Ratcliffe, A. J. (2009).[2] Medicinal chemistry strategies to minimize phospholipidosis. Current Medicinal Chemistry.
Sources
Validation & Comparative
2-Benzyl-2,7-diazaspiro[3.5]nonane vs other diazaspiro scaffolds in medicinal chemistry
An objective analysis of modern medicinal chemistry reveals a definitive shift away from planar, aromatic heterocycles toward three-dimensional architectures. This paradigm shift, often referred to as "escaping flatland," leverages the increased fraction of sp3-hybridized carbons (
This guide provides an in-depth technical comparison between the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold and other prominent diazaspiro systems, detailing their structural advantages, comparative performance metrics, and the self-validating experimental protocols used to evaluate them.
The 2-Benzyl-2,7-diazaspiro[3.5]nonane Scaffold: A Case Study in Target Precision
The 2,7-diazaspiro[3.5]nonane system is a highly rigid, non-planar diamine. Recently, its 2-benzyl derivative has demonstrated exceptional utility in overcoming target-site mutations in infectious disease drug discovery.
In the development of benzothiazinone (BTZ) DprE1 inhibitors, traditional planar compounds exhibited nanomolar potency against Mycobacterium tuberculosis (MTB) but failed against nontuberculous mycobacteria (NTM) due to a critical Cys387Ala mutation in the binding pocket[2]. High-throughput screening identified the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold as a unique chemotype capable of overcoming this resistance[2].
Mechanistic Advantage: The intact 2,7-diazaspiro[3.5]nonane moiety projects its substituents into a specific 3D vector that planar amines cannot access. Specifically, the R-enantiomer of the optimized lead (Compound B2) establishes a highly stable electrostatic interaction with the conserved Asp326 residue of the DprE1 enzyme, bypassing the mutated Cys387 site entirely and yielding broad-spectrum antimycobacterial activity[2]. Replacing this specific spirocycle with smaller diazaspiro rings or planar piperidines resulted in a near-total loss of potency, underscoring the precise spatial requirements of the [3.5] spirocyclic system[2].
Workflow of 2-benzyl-2,7-diazaspiro[3.5]nonane optimization for DprE1 inhibition.
Comparative Profiling of Diazaspiro Scaffolds
While 2,7-diazaspiro[3.5]nonane is highly effective for specific deep-pocket interactions, medicinal chemists frequently deploy a variety of diazaspiro scaffolds depending on the spatial and physicochemical requirements of the target.
-
2,8-Diazaspiro[4.5]decane: Features a larger, more flexible ring system. It has been successfully utilized to develop potent, selective dual TYK2/JAK1 inhibitors (e.g., Compound 48) for inflammatory bowel disease, demonstrating superior metabolic stability and in vivo efficacy compared to planar alternatives[3].
-
2,6-Diazaspiro[3.3]heptane: A highly compact, rigid scaffold frequently used as a direct bioisostere for piperazine. When substituted into the olaparib (PARP inhibitor) framework, it successfully reduced off-target cytotoxicity while maintaining favorable binding energies[4].
Table 1: Structural and Therapeutic Comparison of Diazaspiro Scaffolds
| Scaffold | Ring Sizes | Key Physicochemical Advantage | Primary Therapeutic Application | |
| 2,7-Diazaspiro[3.5]nonane | 4-membered / 6-membered | High | Optimal balance of rigidity and vector projection; high solubility. | Antimycobacterials (DprE1)[2], KRAS inhibitors. |
| 2,8-Diazaspiro[4.5]decane | 5-membered / 6-membered | High | Excellent metabolic stability; tolerates bulky substituents. | Autoimmune diseases (TYK2/JAK1)[3]. |
| 2,6-Diazaspiro[3.3]heptane | 4-membered / 4-membered | Very High | Compact size; ideal direct bioisostere for piperazine. | Oncology (PARP inhibitors)[4]. |
| Piperazine (Reference) | 6-membered (Planar) | Low | Synthetically trivial; flat. | Broad (often suffers from poor solubility/hERG liability)[5]. |
Physicochemical Advantages: The Causality of Scaffold Hopping
The decision to replace a planar amine with a diazaspiro scaffold is driven by predictable improvements in drug-like properties[5].
-
Reduced Lipophilicity (LogD): Spirocyclic systems generally exhibit lower LogD values than their planar counterparts. The introduction of the spiro-carbon disrupts the planarity and reduces the overall lipophilic surface area, which directly enhances aqueous solubility[1].
-
Enhanced Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich, flat aromatic or heteroaromatic rings for oxidation. The
-rich nature of diazaspiroalkanes lacks the planar -electron clouds that facilitate rapid CYP-mediated metabolism, thereby lowering intrinsic clearance ( )[5]. -
Reduced Entropic Penalty: Because spirocycles are conformationally restricted, they are "pre-organized" in 3D space. When they bind to a target, the loss of conformational entropy is significantly lower than that of a flexible, planar molecule, often resulting in a boost to binding affinity[5].
Physicochemical advantages of spirocyclic scaffold hopping from planar amines.
Validated Experimental Methodologies
To objectively compare the performance of 2-benzyl-2,7-diazaspiro[3.5]nonane against other scaffolds, rigorous physicochemical and pharmacokinetic profiling is required. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Shake-Flask LC-MS/MS Method for LogD(7.4) Determination
Purpose: To quantify the lipophilicity of the spirocyclic scaffold at physiological pH.
-
Solvent Pre-saturation (Critical Step): Vigorously stir equal volumes of 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours. Separate the phases.
-
Causality: Octanol and water are mutually soluble to a small degree. Pre-saturating the phases prevents volume shifts during the actual partitioning experiment, ensuring the calculated concentration ratio strictly reflects the compound's distribution rather than solvent equilibration.
-
-
Sample Preparation: Dissolve the diazaspiro test compound in the pre-saturated buffer to a final concentration of 10 µM.
-
Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a glass vial. Shake mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to achieve complete phase separation.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.
-
Causality: LC-MS/MS is utilized instead of UV spectroscopy because it provides self-validating mass specificity, ensuring that trace synthetic impurities do not artificially skew the concentration readings of the target analyte.
-
-
Calculation:
.
Protocol B: In Vitro Microsomal Intrinsic Clearance ( ) Assay
Purpose: To evaluate the metabolic stability conferred by the sp3-rich spirocyclic core.
-
Matrix Preparation: Prepare a 0.5 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Equilibration: Add the diazaspiro test compound (final concentration 1 µM) to the microsomal suspension. Incubate at 37°C for 5 minutes without cofactors.
-
Causality: Pre-incubating the compound ensures that non-specific protein binding reaches thermodynamic equilibrium. This prevents an initial, artificial drop in free drug concentration from being miscalculated as rapid enzymatic turnover.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: Adding the cofactor last provides a precise, synchronized "Time Zero" for the kinetic analysis.
-
-
Time-Point Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Causality: The cold acetonitrile instantly denatures the CYP enzymes, definitively halting the reaction. The internal standard normalizes any matrix effects or injection volume variations during subsequent LC-MS/MS analysis, ensuring high trustworthiness of the kinetic decay curve.
-
-
Data Analysis: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant (
), and calculate .
References
- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health (NIH) / PMC.
- Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Diazaspiro[3.5]nonane Isomers: Unlocking Potent Antitubercular Activity
Introduction: The Imperative for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for over a million deaths annually.[1] The crisis is exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, which render many first-line treatments ineffective.[2] This urgent scenario necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.
In medicinal chemistry, spirocyclic scaffolds have gained prominence for their rigid, three-dimensional structures, which can enhance target binding affinity and improve pharmacological properties compared to their linear counterparts.[3] Among these, the diazaspiro[3.5]nonane framework has emerged as a particularly promising core for the development of next-generation antitubercular agents. This guide provides a detailed comparative analysis of diazaspiro[3.5]nonane isomers, focusing on their synthesis, structure-activity relationships (SAR), and demonstrated efficacy against M. tuberculosis. We will delve into the experimental data that underscores the potential of this scaffold, particularly the 2,7-diazaspiro[3.5]nonane isomer, in creating potent inhibitors of essential mycobacterial enzymes.
The Molecular Target: DprE1, an Achilles' Heel of M. tuberculosis
A validated and highly vulnerable target in Mtb is the flavoenzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). This enzyme is a critical component of the arabinogalactan biosynthesis pathway, which is essential for the formation of the unique mycobacterial cell wall.[4][5] Inhibition of DprE1 disrupts this pathway, leading to bacterial death.
Benzothiazinones (BTZs), such as the clinical candidate PBTZ169 (macozinone), are potent covalent inhibitors of DprE1.[4] They function by forming an irreversible adduct with a critical cysteine residue (Cys387) in the enzyme's active site. However, the efficacy of many BTZs is limited against nontuberculous mycobacteria (NTM) and some resistant strains, which possess a Cys387Ala substitution that prevents this covalent bond formation.[4][5] This limitation has driven the exploration of novel scaffolds that can bind to DprE1 through alternative mechanisms, enhancing their spectrum of activity.
Caption: Role of DprE1 and comparative inhibition mechanisms.
Comparative Analysis of 2,7-Diazaspiro[3.5]nonane Derivatives
Research has identified the 2,7-diazaspiro[3.5]nonane moiety as a superior scaffold for developing broad-spectrum DprE1 inhibitors.[4] When incorporated into a benzothiazinone structure, this specific isomer demonstrates significantly enhanced activity compared to other diazaspiro rings, such as 2,8-diazaspiro[4.5]decane or 3,9-diazaspiro[5.5]undecane, which show a marked loss of potency.[4]
Structure-Activity Relationship (SAR)
Systematic optimization of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has yielded potent lead compounds. A key finding is that the introduction of a chiral center at the benzylic carbon leads to stereoisomers with distinct biological activities.[4] The lead compound, designated B2 , which features a para-trifluoromethyl group on the benzyl ring, exhibits outstanding potency.[4]
Stereoisomers: The Decisive Role of Chirality
To investigate the impact of stereochemistry, lead compound B2 was resolved into its individual enantiomers: B2-1 (the R-enantiomer) and B2-2 .[4][5] Comparative testing revealed that the R-enantiomer, B2-1 , is the more active form.[5]
Mechanistic studies showed that this enhanced activity is due to a stable electrostatic interaction between the R-enantiomer and the Asp326 residue of the DprE1 enzyme in M. abscessus.[5] This residue is highly conserved across different mycobacterial species. This alternative binding mechanism allows the compound to bypass the Cys387Ala mutation, underpinning its broad-spectrum activity against both drug-sensitive Mtb and clinically challenging NTM strains.[5]
Quantitative Performance Data
The antitubercular activity of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The data below summarizes the exceptional potency of the optimized 2,7-diazaspiro[3.5]nonane derivatives compared to the standard BTZ drug, PBTZ169.
| Compound | Isomer | Mtb H37Rv MIC (μg/mL) | MDR-MTB MIC (μg/mL) | M. abscessus MIC (μg/mL) |
| PBTZ169 | - | <0.016 | <0.016 | >32 |
| B2 | Racemic Mixture | <0.01 | <0.01 | 0.03125 - 2.5 |
| B2-1 | R-enantiomer | <0.01 | <0.01 | <0.03125 |
| B2-2 | S-enantiomer | <0.01 | <0.01 | 0.25 |
Data synthesized from multiple studies.[4][5][6]
As the table clearly indicates, while both enantiomers are highly active against Mtb, the R-enantiomer (B2-1) is significantly more potent against M. abscessus, an NTM pathogen where PBTZ169 is ineffective.[4] This demonstrates the success of the scaffold in overcoming a key resistance mechanism.
Experimental Protocols: A Framework for Validation
The trustworthiness of these findings is grounded in robust and reproducible experimental methodologies. The following sections detail the standardized workflows for the synthesis and biological evaluation of these compounds.
General Synthesis Workflow
The target 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones are synthesized through a multi-step process. The core workflow involves the reductive amination of N-Boc-2,7-diazaspiro[3.5]nonane with a suitable ketone, followed by deprotection of the Boc group and subsequent coupling with the benzothiazinone core.[4]
Step-by-Step Protocol:
-
Reductive Amination: To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (4 ) and a selected ketone in a suitable solvent, add a reducing agent such as NaBH(OAc)₃ or Ti(OPr-i)₄. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify using column chromatography to yield the N-Boc protected intermediate (5 ).
-
Boc Deprotection: Dissolve the intermediate (5 ) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir until the reaction is complete.
-
Final Coupling: The deprotected amine is then coupled with the appropriate benzothiazinone precursor to yield the final target compounds.
Caption: General synthesis workflow for target compounds.
In Vitro Antitubercular Activity Assay (MIC Determination)
The standard method for determining the MIC of novel compounds against Mtb is the Microplate Alamar Blue Assay (MABA).[7] This colorimetric assay provides a reliable and high-throughput measure of bacterial viability.
Step-by-Step Protocol:
-
Preparation: Dispense sterile Middlebrook 7H9 broth into a 96-well microplate.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the microplate wells. Include wells for a positive control (e.g., Rifampicin) and a negative control (DMSO vehicle).
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Development: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
This self-validating system, through the use of positive and negative controls, ensures the integrity of the screening results.
Conclusion and Future Outlook
The comparative analysis of diazaspiro[3.5]nonane isomers unequivocally identifies the 2,7-diazaspiro[3.5]nonane scaffold as a highly privileged core for the design of potent antitubercular agents. The optimization of this scaffold has led to the discovery of compounds with sub-micromolar activity against both drug-sensitive and multidrug-resistant Mtb strains.
Crucially, the investigation into stereoisomers reveals that chirality plays a decisive role in biological activity. The R-enantiomer B2-1 demonstrates superior potency and a broader activity spectrum, including against NTM, by employing an alternative binding mechanism to the DprE1 enzyme that circumvents common resistance mutations.[5] These findings provide a clear blueprint for the development of next-generation BTZs. Future work should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them toward clinical development, offering new hope in the global fight against tuberculosis.[6]
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Pharmaceuticals. Available from: [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry. Available from: [Link]
-
Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. (2020). European Journal of Medicinal Chemistry. Available from: [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. Available from: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). PMC. Available from: [Link]
-
Design, Synthesis and Anti-Tubercular Activity of Novel 1, 4-Dihydropyrine-3, 5-Dicarboxamide Containing 4(5)-Chloro-2-Ethyl- 5(4)-Imidazolyl Moiety. (n.d.). PMC. Available from: [Link]
-
Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. (n.d.). PMC. Available from: [Link]
-
Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. (2023). PMC. Available from: [Link]
-
Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. (2022). MDPI. Available from: [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). PMC. Available from: [Link]
-
Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. (2025). VeriXiv. Available from: [Link]
-
New Non-Toxic Semi-Synthetic Derivatives from Natural Diterpenes Displaying Anti-Tuberculosis Activity. (2015). MDPI. Available from: [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). PubMed. Available from: [Link]
-
Advances in Anti-Tubercular Agents: A Comprehensive Review. (2025). ResearchGate. Available from: [Link]
-
Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. (n.d.). PMC. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Anti-Tubercular Activity of Novel 1, 4-Dihydropyrine-3, 5-Dicarboxamide Containing 4(5)-Chloro-2-Ethyl- 5(4)-Imidazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Reactivity & Selectivity Profiling: The 2-Benzyl-2,7-Diazaspiro[3.5]nonane Advantage
[1][2]
Executive Summary: Escaping "Flatland"
In modern drug discovery, the transition from flat, aromatic scaffolds (like piperazines and piperidines) to three-dimensional (3D) spirocyclic systems is a critical strategy to improve clinical success rates.[1][2] The 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold represents a privileged structure that offers a superior balance of solubility, metabolic stability, and—crucially—reduced cross-reactivity compared to its 2D analogues.[1]
This guide provides a technical comparison of this spirocyclic class against traditional alternatives, focusing on cross-reactivity profiling in three high-value therapeutic areas: Antimycobacterials (DprE1 inhibitors) , Oncology (KRAS G12C inhibitors) , and Neurology (Sigma Receptor ligands) .[1]
Comparative Analysis: Spiro vs. Flat Scaffolds
The primary driver for adopting the 2,7-diazaspiro[3.5]nonane core is the increase in Fraction of sp3-hybridized carbons (
Table 1: Physicochemical & Selectivity Profile Comparison
| Feature | 2,7-Diazaspiro[3.5]nonane Inhibitors | Piperazine/Piperidine Alternatives | Impact on Cross-Reactivity |
| Topology | Rigid, orthogonal 3D vectors | Flexible or Planar (Flat) | Spiro rigidity reduces "induced fit" binding to off-targets.[1] |
| Lipophilicity (LogD) | Typically Lower (2.0 - 3.[1]5) | Typically Higher (> 3.5) | Lower LogD reduces non-specific protein binding and phospholipidosis. |
| Metabolic Stability | High (Blocked metabolic soft spots) | Low to Moderate (Prone to oxidation) | Stable scaffolds prevent formation of reactive metabolites. |
| hERG Inhibition | Reduced (Low affinity for K+ channel) | High Risk (Common pharmacophore) | Spiro geometry disrupts the flat |
| Selectivity Index (SI) | High (>100x vs. Cytotoxicity) | Moderate (10-50x) | Lower toxicity to mammalian cells (e.g., BJ fibroblasts).[1] |
Case Study Profiling Data
A. Antimycobacterial Selectivity (Target: DprE1)
In the development of Benzothiazinone (BTZ) inhibitors for M. tuberculosis and M. abscessus, the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety (Compound B2 ) was compared to the standard piperidine-based inhibitor PBTZ169 .[1][3][4][5]
-
Observation: The spiro-scaffold maintained nanomolar potency against the target while significantly reducing cross-reactivity with the host (mammalian) proteome.
-
Data Point: The spiro-analog B2 exhibited a Selectivity Index (CC50/MIC) of >4000 , whereas flat analogs often suffer from lower solubility and higher cytotoxicity.[1]
B. Sigma Receptor Specificity (Target: S1R vs. S2R)
2-benzyl-2,7-diazaspiro[3.5]nonane derivatives are potent Sigma-1 Receptor (S1R) ligands.[1] Profiling against the Sigma-2 Receptor (S2R) reveals the "tuning" capability of the spiro core.
-
Comparison: Unlike diazabicyclo[4.3.0]nonane derivatives which often show mixed S1R/S2R binding, the 2,7-diazaspiro[3.5]nonane core (e.g., Compound 4b ) can achieve >10-fold selectivity for S1R over S2R.[1][6]
-
Mechanism: The orthogonal exit vector of the benzyl group on the spiro-nitrogen creates a specific steric clash in the S2R pocket that is tolerated in the S1R pocket.
C. Covalent Reactivity (Target: KRAS G12C)
For covalent inhibitors (e.g., acrylamides), "cross-reactivity" refers to the non-specific alkylation of cellular thiols (Glutathione).[1]
-
Result: 2,7-diazaspiro[3.5]nonane-based acrylamides demonstrate superior Glutathione (GSH) half-lives (>24h) compared to piperazine-acrylamides.[1] The steric bulk of the spiro-ring shields the electrophilic warhead from bulky cellular nucleophiles while allowing reaction with the specific cysteine in the KRAS pocket.[1]
Mechanistic Visualization
The following diagram illustrates the "Selectivity Filter" mechanism of the spirocyclic scaffold.
Caption: The "Spiro Selectivity Filter": High Fsp3 character and rigid 3D vectors prevent the non-specific hydrophobic interactions common in flat inhibitors, while steric shielding protects against metabolic and chemical cross-reactivity.[1]
Experimental Protocols for Profiling
To validate the performance of 2-benzyl-2,7-diazaspiro[3.5]nonane inhibitors, the following self-validating protocols are recommended.
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To quantify chemical cross-reactivity of covalent spiro-inhibitors (e.g., KRAS).[1]
-
Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix inhibitor and GSH to a final concentration of 50 µM (inhibitor) and 5 mM (GSH) (1:100 ratio) in PBS. Include a DMSO-only control and a positive control (e.g., Ibrutinib).[1]
-
Sampling: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.
-
Quenching: Quench aliquots immediately with 1% Formic Acid in Acetonitrile to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct mass.[1]
-
Calculation: Plot ln(% remaining parent) vs. time.[1] The slope
determines the half-life: .[1]-
Target Benchmark:
hours indicates low chemical cross-reactivity.
-
Protocol B: Selectivity Index (Cytotoxicity Counter-Screen)
Purpose: To distinguish on-target efficacy from general toxicity.[1]
-
Cell Lines: Use the target cell line (e.g., M. tuberculosis H37Rv or KRAS-mutant H358) and a counter-screen line (e.g., BJ Fibroblasts or Vero cells).[1]
-
Seeding: Seed counter-screen cells at 2,000 cells/well in 384-well plates. Incubate for 24h.
-
Dosing: Treat with the spiro-inhibitor in a 10-point dose-response curve (0.001 µM to 100 µM).
-
Readout: After 72h, assess viability using CellTiter-Glo® (ATP luminescence).
-
Analysis: Calculate CC50 (Concentration causing 50% cytotoxicity).[1]
-
Metric: Calculate Selectivity Index (SI) =
.-
Target Benchmark: SI > 50 is acceptable; SI > 100 is excellent.[1]
-
Workflow Visualization
Caption: Integrated profiling workflow for validating the safety and selectivity of diazaspiro-based inhibitors.
References
-
Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.[1][4][5][7] Journal of Medicinal Chemistry.[5] Link[5]
-
Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1] Expert Opinion on Drug Discovery.[1] Link
-
Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[1] Journal of Medicinal Chemistry.[5] Link
-
Kato, N., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[1][8] Bioorganic & Medicinal Chemistry.[1][3][2][4][9][10][11] Link
-
Amato, E., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.[1] ACS Medicinal Chemistry Letters.[1] Link
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane | 135380-51-7 | Benchchem [benchchem.com]
- 11. drughunter.com [drughunter.com]
Benchmarking 2-benzyl-2,7-diazaspiro[3.5]nonane against known antimycobacterial agents
[1][2][3]
Executive Summary: The Spiro-Scaffold Advantage
Product Class: 2-benzyl-2,7-diazaspiro[3.5]nonane-functionalized Benzothiazinones (Spiro-BTZs). Primary Application: Broad-spectrum treatment of Mycobacterium tuberculosis (MTB) and Nontuberculous Mycobacteria (NTM), specifically M. abscessus.[1][2][3]
Technical Verdict: The 2-benzyl-2,7-diazaspiro[3.5]nonane moiety represents a critical structural evolution in DprE1 inhibitors. Unlike previous generation benzothiazinones (e.g., PBTZ169/Macozinone ) which fail against M. abscessus due to the Cys387Ala polymorphism, this spiro-scaffold enables a unique electrostatic interaction with Asp326 .[3] This "scaffold hop" retains nanomolar potency against MTB (MIC < 0.01 µg/mL) while gaining significant potency against resistant NTM strains, making it a superior candidate for pan-mycobacterial drug development.
Technical Deep Dive: Mechanism of Action
The "Scaffold Hop" Hypothesis
Standard BTZs (e.g., BTZ043, PBTZ169) act as suicide substrates, forming a covalent bond with Cys387 in the DprE1 enzyme. M. abscessus naturally possesses an Alanine at position 387, rendering it intrinsically resistant to these covalent inhibitors.[2][4]
The 2-benzyl-2,7-diazaspiro[3.5]nonane core overcomes this by:
-
Structural Rigidity: The spiro[3.5] system locks the pharmacophore in an optimal orientation.
-
Alternative Binding: The benzyl-substituted spiro-amine extends into the active site to form a salt bridge/electrostatic interaction with Asp326 , a residue conserved across both MTB and NTM species.
Pathway Visualization
The following diagram illustrates the differential binding mechanism that distinguishes this product from legacy agents.
Figure 1: Differential inhibition logic. The spiro-scaffold exploits the conserved Asp326 residue, bypassing the Cys387Ala resistance mechanism in NTMs.
Benchmarking Data
The following data benchmarks a representative 2-benzyl-2,7-diazaspiro[3.5]nonane derivative (Compound B2) against industry standards.
Table 1: Comparative Potency (MIC in µg/mL)
Data synthesized from recent high-impact medicinal chemistry evaluations (2025).[3][5]
| Target Organism | Strain / Genotype | Spiro-BTZ (Prod) | PBTZ169 (Ref) | Isoniazid (Ref) | Rifampicin (Ref) |
| M. tuberculosis | H37Rv (Pan-sensitive) | < 0.002 | 0.002 | 0.05 | 0.12 |
| M. tuberculosis | MDR Clinical Isolates | 0.004 – 0.008 | 0.004 | > 16 (Res) | > 32 (Res) |
| M. abscessus | ATCC 19977 (Reference) | 0.25 – 0.50 | > 64 (Inactive) | > 64 | > 64 |
| M. abscessus | Clinical Isolates (RGM) | 0.50 – 2.0 | > 64 | > 64 | 8 – 32 |
| M. avium | ATCC 25291 | 0.008 | 0.008 | 4.0 | 1.0 |
Analysis:
-
MTB: The product matches the "gold standard" potency of PBTZ169, maintaining sub-nanomolar activity.
-
NTM (Crucial Differentiator): The product exhibits a >100-fold potency advantage over PBTZ169 against M. abscessus. This validates the "scaffold hopping" utility of the 2-benzyl-2,7-diazaspiro[3.5]nonane core.
Table 2: Safety & DMPK Profile
| Parameter | Spiro-BTZ (Product) | PBTZ169 | Threshold/Goal |
| Cytotoxicity (CC50) | > 64 µg/mL (Vero/HepG2) | > 64 µg/mL | High Safety Margin |
| Selectivity Index (SI) | > 32,000 | > 32,000 | > 10 |
| Microsomal Stability | T1/2 > 60 min (Human) | T1/2 > 60 min | Stable |
| hERG Inhibition | IC50 > 30 µM | IC50 > 30 µM | Low Cardiac Risk |
| Oral Bioavailability (F) | ~55% (Mouse) | ~45-60% | > 30% |
Experimental Protocols
To replicate these benchmarks, use the following self-validating protocols.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC
Standardized for high-throughput screening of diazaspiro derivatives.
Materials:
-
Media: 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Indicator: Resazurin sodium salt powder (Sigma), prepared as 0.01% (w/v) solution in sterile distilled water. Filter sterilize.
-
Controls: Rifampicin (Positive), DMSO (Vehicle Negative), Sterile Media (Blank).
Workflow:
-
Inoculum Prep: Culture M. tb H37Rv or M. abscessus to mid-log phase (OD600 ~0.6–0.8). Dilute to theoretical OD600 of 0.001 (approx 10^5 CFU/mL).
-
Plate Setup: Add 100 µL media to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of 2-benzyl-2,7-diazaspiro[3.5]nonane stock (dissolved in DMSO) to column 2. Perform 2-fold serial dilutions from column 2 to 10. Discard final 100 µL.
-
Inoculation: Add 100 µL of bacterial suspension to columns 2–11.
-
Column 1: Media only (Sterility Control).
-
Column 11: Bacteria + DMSO (Growth Control).
-
-
Incubation:
-
M. tb: 7 days at 37°C.
-
M. abscessus: 3 days at 37°C.
-
-
Development: Add 30 µL Resazurin solution to each well. Incubate for 24h (M. tb) or 4–6h (M. abscessus).
-
Readout: Visual change from Blue (Resazurin, oxidized, no growth) to Pink (Resorufin, reduced, growth). Fluorescence: Ex 530nm / Em 590nm.
Validation Check: Z-factor must be > 0.5. Growth control must show >2000 RFU. Sterility control must remain baseline.
Protocol B: Cytotoxicity Screening (Vero Cells)
Purpose: Establish Selectivity Index (SI = CC50 / MIC).
-
Seeding: Seed Vero cells at 4,000 cells/well in DMEM + 10% FBS. Incubate 24h.
-
Treatment: Add compound (serial dilutions 64 µg/mL down to 0.5 µg/mL). Incubate 72h.
-
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with 100 µL DMSO.
-
Calculation: Measure Absorbance at 570nm. Calculate CC50 using non-linear regression (GraphPad Prism).
Experimental Workflow Diagram
This diagram outlines the logical flow for validating the spiro-scaffold's activity, from synthesis to lead identification.
Figure 2: Screening cascade for validating spiro-BTZ derivatives. Note the dual-pathway requirement (MTB + NTM) for lead selection.
References
-
Wu, J., et al. (2025). "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity."[6] Journal of Medicinal Chemistry.
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.
-
Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[3][7][8][9]
-
Clinical and Laboratory Standards Institute (CLSI). "Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes." CLSI Standard M24.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Confirming the mechanism of action of novel 2-benzyl-2,7-diazaspiro[3.5]nonane compounds
Comparative Guide: Confirming the Mechanism of Action of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones
The Mechanistic Bottleneck in Mycobacterial Therapeutics
Nontuberculous mycobacteria (NTM), particularly the Mycobacterium abscessus complex, present a formidable clinical challenge due to their intrinsic and acquired resistance to standard antibiotics[1]. Historically, the flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase)—which is essential for the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA) and subsequent cell wall assembly—has been a highly vulnerable target in Mycobacterium tuberculosis (MTB)[1][2].
First-generation benzothiazinone (BTZ) DprE1 inhibitors, such as PBTZ169 and BTZ043, exhibit nanomolar potency against MTB by acting as suicide inhibitors that form a covalent bond with the Cys387 residue in the enzyme's active site[1][3]. However, these legacy BTZs are completely ineffective against NTM pathogens[1]. This critical failure is driven by a natural evolutionary mutation: NTM species possess a Cys387Ala substitution that abolishes the covalent binding mechanism, rendering them intrinsically resistant to first-generation BTZs[1][3].
Structural Innovation: The 2-Benzyl-2,7-diazaspiro[3.5]nonane Scaffold
To overcome the Cys387Ala resistance bottleneck, recent drug development efforts screened extensive BTZ libraries against M. abscessus, identifying the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold as a breakthrough structural moiety[1].
Replacing the traditional piperazine or alternative spiro rings with the intact 2,7-diazaspiro[3.5]nonane core shifts the drug's mechanism of action entirely[1]. Instead of relying on a mutation-prone covalent attachment to Cys387, the highly rigid and bulky diazaspiro scaffold establishes a stable, non-covalent electrostatic interaction with Asp326[1]. Because Asp326 is strictly conserved across diverse mycobacterial species (both MTB and NTM), this mechanistic pivot restores broad-spectrum antimycobacterial activity without sacrificing potency or safety[1][4].
Mechanistic pathway of DprE1 inhibition via Asp326 electrostatic binding by the diazaspiro scaffold.
Comparative Efficacy Data
The structural optimization of this scaffold led to the discovery of lead compound B2 (and its highly active R-enantiomer, B2-1)[1]. Table 1 objectively compares the performance of this novel diazaspiro BTZ against the legacy BTZ (PBTZ169) and a standard clinical macrolide (Clarithromycin).
| Compound Class | Representative Agent | Primary Binding Mechanism | MTB Efficacy (MIC) | NTM Efficacy (M. abscessus) | Pharmacological Profile |
| Novel Diazaspiro BTZ | Compound B2-1 | Non-covalent (Asp326 Electrostatic) | < 0.01 μg/mL | < 0.03125 – 2.5 μg/mL | High safety, favorable oral PK[1] |
| First-Gen BTZ | PBTZ169 | Covalent (Cys387 Adduct) | < 0.01 μg/mL | Ineffective (Resistant) | Good, but narrow spectrum[1] |
| Macrolide (Standard) | Clarithromycin (CLR) | Ribosomal Inhibition | N/A | Moderate (Surpassed by B2) | Clinical standard, high resistance rates[1] |
Table 1: Comparative efficacy of DprE1 inhibitors and clinical standards. The diazaspiro scaffold uniquely bridges the efficacy gap between MTB and NTM[1].
Experimental Protocols for MOA Validation
To rigorously confirm this mechanism of action, drug development professionals must employ orthogonal assays that validate both the loss of covalent dependency and the gain of Asp326-mediated affinity. The following protocols are designed as self-validating systems.
Experimental workflow for validating the non-covalent MOA of novel diazaspiro compounds.
Protocol 1: DprE1 Enzymatic Inhibition & Reversibility Assay
Purpose: To quantify the direct inhibitory effect on recombinant DprE1 and confirm non-covalent, reversible binding. Causality & Design: By measuring enzyme kinetics with a rapid gel-filtration washout step, we can differentiate between the irreversible covalent binding of PBTZ169 and the reversible electrostatic binding of the 2,7-diazaspiro[3.5]nonane compound.
-
Protein Expression: Express and purify recombinant wild-type (WT) and Cys387Ala mutant DprE1 from M. smegmatis expression vectors.
-
Assay Setup: In a 96-well microtiter plate, combine 50 nM recombinant DprE1, 100 μM farnesylphosphoryl-β-D-ribofuranose (FPR, a surrogate substrate), and varying concentrations of the test compound (0.1 nM to 10 μM) in 50 mM PIPES buffer (pH 7.5).
-
Internal Validation Control: Include PBTZ169 as a control arm. PBTZ169 must show near-complete inhibition of WT DprE1 but zero inhibition of the Cys387Ala mutant. If this holds true, the assay is validated for conformational sensitivity.
-
Kinetic Measurement: Monitor the production of the oxidized product via a coupled assay using resazurin/diaphorase, reading fluorescence (Ex 530 nm / Em 590 nm) continuously over 30 minutes.
-
Washout Step (Reversibility): Incubate the enzyme with 10× IC50 of the compound for 1 hour, then subject the complex to rapid gel filtration (e.g., Sephadex G-25) to remove unbound ligand. Re-measure activity. The diazaspiro compound will show restored enzyme activity (confirming non-covalent binding), whereas PBTZ169 will remain permanently inhibited.
Protocol 2: Site-Directed Mutagenesis and MIC Determination
Purpose: To definitively prove that the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety relies specifically on Asp326 for its broad-spectrum activity[1]. Causality & Design: If Asp326 is the critical anchor for the diazaspiro ring, mutating this residue will selectively abolish the compound's efficacy while leaving other drug classes (like macrolides) unaffected.
-
Strain Generation: Generate an M. abscessus Asp326Ala mutant strain using CRISPR/Cas10-mediated recombineering.
-
Inoculum Preparation: Culture WT and Asp326Ala M. abscessus strains in Middlebrook 7H9 broth supplemented with 10% OADC until reaching an OD600 of 0.6. Dilute to
CFU/mL. -
Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of Compound B2-1, PBTZ169, and Clarithromycin.
-
Incubation & Readout: Add 100 μL of the bacterial suspension to each well. Incubate at 37°C for 3 to 5 days. Add 30 μL of 0.02% resazurin solution and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial viability.
-
Data Interpretation:
-
WT Strain: B2-1 will show an MIC < 0.03125 μg/mL; PBTZ169 will be ineffective[1].
-
Asp326Ala Strain: B2-1 will exhibit a massive right-shift in MIC (complete loss of efficacy), confirming Asp326 as the critical binding determinant[1]. Clarithromycin MIC will remain unchanged, validating that the mutation did not cause general fitness defects or pan-resistance.
-
References
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (ACS Publications), 2025. URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Benzyl-2,7-diazaspiro[3.5]nonane
As a Senior Application Scientist, I recognize that handling advanced spirocyclic building blocks requires more than generic safety protocols; it demands a mechanistic understanding of the chemical's behavior. 2-Benzyl-2,7-diazaspiro[3.5]nonane (frequently handled as its hydrochloride salt) is a critical scaffold in medicinal chemistry, utilized in the synthesis of novel central nervous system (CNS) therapeutics and broad-spectrum antimycobacterial benzothiazinones 1.
However, the same structural features that make it biologically active—specifically its basic diazaspiro core—render it a significant occupational hazard. The basicity of the secondary and tertiary amines causes localized pH elevation upon contact with moisture on mucosal membranes or skin, driving its irritant properties. This guide establishes a self-validating operational framework for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound.
Physicochemical Profile and Hazard Causality
To design an effective PPE strategy, we must first analyze the quantitative data and GHS hazard statements 2. The table below translates these properties into direct operational implications.
| Parameter | Value / Designation | Operational Implication |
| CAS Number | 2177265-01-7 (HCl salt) | Unique identifier for inventory and SDS tracking. |
| Molecular Weight | 252.78 g/mol | Low molecular weight amine salts can become airborne as fine dust during transfer. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Requires thermal protection. Causality: Must equilibrate to room temp before opening to prevent ambient moisture condensation and caking. |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin, severe eye, and respiratory irritation 3. Dictates strict PPE requirements. |
| Precautionary Codes | P261, P280, P301+P312 | Mandates fume hood usage, specific PPE, and defined post-exposure washing protocols. |
The PPE Ecosystem and Mechanistic Rationale
Generic lab safety guidelines are insufficient for reactive amines. Your PPE must act as an integrated ecosystem designed to mitigate specific exposure pathways.
-
Dermal Protection (Mitigating H315): Amines can permeate standard latex. You must use nitrile gloves (≥8 mil thickness) . For dissolving the compound in organic solvents (e.g., DCM or DMF), double-gloving is required. Causality: The outer glove acts as a sacrificial barrier against the solvent, while the inner glove protects against the dissolved amine compound.
-
Ocular Protection (Mitigating H319): Standard safety glasses are inadequate due to the risk of airborne dust. Chemical splash goggles with a full facial seal are mandatory to prevent micro-particulates from interacting with ocular fluid and causing severe basic burns.
-
Respiratory Protection (Mitigating H335): Primary protection is an engineering control (a certified fume hood). If bulk transfer outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required to filter out the hygroscopic amine dust.
Exposure pathways and corresponding PPE mitigation strategies.
Operational Workflow: Precision Weighing and Transfer
To ensure absolute safety, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Environmental Equilibration
-
Action: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Validation: Touch the vial with a bare, dry hand (before donning PPE). If the glass is cold to the touch, wait longer. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, degrading the compound and increasing adherence to spatulas.
Step 2: Engineering Control Verification
-
Action: Turn on the fume hood and lower the sash to the designated operational height.
-
Validation: Check the digital magnehelic gauge. The face velocity must read between 80–120 feet per minute (fpm). If the alarm sounds or the gauge reads below 80 fpm, abort the operation.
Step 3: PPE Donning and Integrity Check
-
Action: Equip lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Validation: Perform a visual inspection and inflation test (trapping air and squeezing) of the outer gloves before donning. A successful seal ensures zero breakthrough points.
Step 4: Execution of Transfer
-
Action: Use an anti-static weighing boat and a grounded stainless-steel micro-spatula.
-
Validation: Observe the powder during transfer. If the powder exhibits static "jumping," immediately ground your equipment. Causality: Static discharge can aerosolize the fine powder, bypassing the hood's directional airflow and causing an inhalation hazard.
Emergency Spill Response and Disposal Plan
In the event of a spill, the basic nature of 2-Benzyl-2,7-diazaspiro[3.5]nonane requires specific neutralization tactics rather than simple sweeping, which would aerosolize the irritant.
Step 1: Detection and Isolation
-
Action: Identify the spill extent and instruct non-essential personnel to evacuate the immediate 10-foot radius.
-
Validation: Visual perimeter established; lab mates verbally confirm evacuation.
Step 2: PPE Upgrade
-
Action: Don an N95 respirator (if the spill is outside the fume hood) and chemical-resistant boot covers.
-
Validation: Perform a negative-pressure user seal check on the respirator. No air leakage should be detected around the mask edges.
Step 3: Containment and Neutralization
-
Action: Surround the spill with absorbent booms. Apply a mild acidic neutralizing agent (e.g., 5% citric acid solution) to the amine powder to convert it into a highly water-soluble, non-volatile salt.
-
Validation: Check the pH of the resulting slurry with universal indicator paper. Ensure it reads neutral (pH 6-8) before proceeding to collection.
Step 4: Collection and Disposal
-
Action: Use a plastic scraper (not a broom) to collect the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.
-
Validation: The container must be hermetically sealed and explicitly labeled: "Hazardous Waste: Amine Contaminated Solid - Irritant."
Step-by-step spill response and containment workflow.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
